molecular formula C24H26F3IN6O B15543212 KHKI-01215

KHKI-01215

Numéro de catalogue: B15543212
Poids moléculaire: 598.4 g/mol
Clé InChI: DYVNPOSCOSNLJH-UHFFFAOYSA-N
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Description

KHKI-01215 is a useful research compound. Its molecular formula is C24H26F3IN6O and its molecular weight is 598.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C24H26F3IN6O

Poids moléculaire

598.4 g/mol

Nom IUPAC

4-[3-(dimethylamino)phenoxy]-5-iodo-N-[4-(4-methylpiperazin-1-yl)-3-(trifluoromethyl)phenyl]pyrimidin-2-amine

InChI

InChI=1S/C24H26F3IN6O/c1-32(2)17-5-4-6-18(14-17)35-22-20(28)15-29-23(31-22)30-16-7-8-21(19(13-16)24(25,26)27)34-11-9-33(3)10-12-34/h4-8,13-15H,9-12H2,1-3H3,(H,29,30,31)

Clé InChI

DYVNPOSCOSNLJH-UHFFFAOYSA-N

Origine du produit

United States

Foundational & Exploratory

KHKI-01215: A Technical Overview of its Mechanism of Action as a NUAK2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of KHKI-01215, a potent inhibitor of NUAK family kinase 2 (NUAK2). The information presented herein is synthesized from publicly available research, focusing on the biochemical and cellular effects of this compound, its impact on key signaling pathways, and the experimental methodologies used for its characterization.

Core Mechanism of Action

This compound functions as a direct inhibitor of NUAK2, an emerging and promising target in cancer therapeutics. NUAK2 plays a critical role in several cellular processes integral to cancer cell survival, proliferation, and invasion[1][2][3]. The primary mechanism of action of this compound involves the suppression of NUAK2's kinase activity, which in turn modulates downstream signaling pathways, most notably the Hippo-YAP signaling cascade[2][4]. Inhibition of NUAK2 by this compound leads to the suppression of the oncogenic Yes-associated protein (YAP) signaling pathway, resulting in anti-proliferative and pro-apoptotic effects in cancer cells[1][4].

Quantitative Data Presentation

The following tables summarize the key quantitative metrics reported for this compound.

Table 1: In Vitro Inhibitory Activity of this compound

TargetAssay TypeIC50 (µM)Source
NUAK2Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)0.052 ± 0.011[1][2]

Table 2: Cellular Activity of this compound in SW480 Colorectal Cancer Cells

Cellular EffectAssay TypeIC50 (µM)Source
Inhibition of Cell ProliferationCell Viability Assay3.16 ± 0.30[1][2]
Induction of ApoptosisApoptosis AssayDose-dependent induction observed[2][3]
Suppression of YAP Target GenesGene Set Enrichment Analysis (GSEA)Negative enrichment score of 1.37 (FDR=0.18)[1][2]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the core signaling pathway affected by this compound and the typical experimental workflow for its characterization.

NUAK2_Inhibition_Pathway cluster_upstream Upstream Signals cluster_core Core NUAK2-Hippo Pathway cluster_downstream Downstream Effects TGFb TGF-β NUAK2 NUAK2 TGFb->NUAK2 TNFa TNF-α TNFa->NUAK2 Cellular_Stress Cellular Stress (e.g., increased AMP) Cellular_Stress->NUAK2 LATS1_2 LATS1/2 NUAK2->LATS1_2 Inhibits YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ Phosphorylates & Inhibits Cytoplasmic Retention Nuclear_YAP_TAZ Nuclear Translocation of YAP/TAZ YAP_TAZ->Nuclear_YAP_TAZ TEAD TEAD Nuclear_YAP_TAZ->TEAD Gene_Expression Target Gene Expression (e.g., ANKRD1, CTGF) TEAD->Gene_Expression Gene_Expression->NUAK2 Positive Feedback Cell_Proliferation Cell Proliferation & Survival Gene_Expression->Cell_Proliferation KHKI This compound KHKI->NUAK2 Inhibits

Figure 1: this compound Inhibition of the NUAK2-YAP/TAZ Signaling Pathway.

KHKI_Characterization_Workflow start Start: This compound Compound biochemical_assay Biochemical Assay: TR-FRET Kinase Assay start->biochemical_assay ic50_determination Determine IC50 for NUAK2 biochemical_assay->ic50_determination selectivity_profiling Selectivity Profiling: KINOMEscan ic50_determination->selectivity_profiling cellular_assays Cellular Assays (SW480 Cells) selectivity_profiling->cellular_assays viability_assay Cell Viability Assay (MTT) cellular_assays->viability_assay apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) cellular_assays->apoptosis_assay moa_studies Mechanism of Action Studies viability_assay->moa_studies apoptosis_assay->moa_studies western_blot Western Blotting (p-YAP, YAP, etc.) moa_studies->western_blot gsea Gene Set Enrichment Analysis (YAP Target Genes) moa_studies->gsea conclusion Conclusion: Potent NUAK2 Inhibitor with Anti-Cancer Activity via YAP Pathway Suppression western_blot->conclusion gsea->conclusion

References

KHKI-01215 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KHKI-01215 is a potent and selective small molecule inhibitor of NUAK family kinase 2 (NUAK2), a serine/threonine kinase implicated in cancer cell survival, proliferation, and invasion. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, with a focus on its mechanism of action within the NUAK2-YAP signaling pathway. Detailed experimental protocols for the characterization of this compound are also provided.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule with the systematic IUPAC name 4-(3-(dimethylamino)phenoxy)-5-iodo-N-(4-(4-methylpiperzin-1-yl)-3-(trifluoromethyl)phenyl)pyrimidine-2-amine. Its structure is characterized by a central pyrimidine (B1678525) ring with multiple substituted aromatic moieties.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name 4-(3-(dimethylamino)phenoxy)-5-iodo-N-(4-(4-methylpiperzin-1-yl)-3-(trifluoromethyl)phenyl)pyrimidine-2-amine[1]
Molecular Formula C₂₄H₂₆F₃IN₆O[2]
Molecular Weight 598.40 g/mol [2]
Appearance White to off-white crystalline solidGeneral for pyrimidine derivatives
Solubility Soluble in polar organic solvents such as methanol (B129727) and ethanol. Moderately soluble in water.General for 2-aminopyrimidine (B69317) derivatives[3]
Melting Point Not specified.
Boiling Point Not specified.
Storage Store at -20°C for long-term storage.[2]

Biological Activity and Mechanism of Action

This compound exhibits potent inhibitory activity against NUAK2 and demonstrates significant anti-proliferative and pro-apoptotic effects in cancer cells, particularly in colorectal cancer cell lines such as SW480.

Table 2: Biological Activity of this compound

AssayParameterValueCell LineSource
NUAK2 InhibitionIC₅₀0.052 µM (52 nM)-[4]
Cell ProliferationIC₅₀3.16 µMSW480[4]
Apoptosis-Induced in SW480 cellsSW480[4]
The NUAK2-YAP Signaling Pathway

This compound exerts its anticancer effects by targeting the NUAK2-YAP signaling pathway. NUAK2 is a key upstream regulator of the Hippo signaling pathway effector YAP (Yes-associated protein). In a normal state, the Hippo pathway core kinases LATS1/2 phosphorylate and inactivate YAP, leading to its cytoplasmic retention and degradation. However, in many cancers, this pathway is dysregulated.

NUAK2 can phosphorylate and inactivate LATS1/2, thereby preventing YAP phosphorylation. This allows YAP to translocate to the nucleus, where it acts as a transcriptional co-activator, promoting the expression of genes involved in cell proliferation, survival, and epithelial-mesenchymal transition (EMT). A positive feedback loop exists where YAP can also promote the transcription of NUAK2, further amplifying this pro-tumorigenic signaling.

This compound, by inhibiting NUAK2, restores the activity of LATS1/2, leading to the phosphorylation and inactivation of YAP. This effectively shuts down the downstream pro-survival signaling, resulting in decreased cancer cell proliferation and induction of apoptosis.

NUAK2_YAP_Pathway cluster_0 This compound Action cluster_1 Cytoplasm cluster_2 Nucleus KHKI This compound NUAK2 NUAK2 KHKI->NUAK2 Inhibits LATS LATS1/2 NUAK2->LATS Inhibits YAP_active YAP (active) LATS->YAP_active Phosphorylates & Inactivates YAP_cyto YAP (inactive, phosphorylated) YAP_nuc YAP YAP_active->YAP_nuc Translocation YAP_nuc->NUAK2 Positive Feedback (Upregulates Transcription) TEAD TEAD YAP_nuc->TEAD Binds to Genes Target Gene Expression (Proliferation, Survival) TEAD->Genes Promotes Transcription

Diagram 1: this compound Mechanism of Action in the NUAK2-YAP Signaling Pathway.

Experimental Protocols

The following are representative protocols for the key assays used to characterize the biological activity of this compound. These are based on standard laboratory procedures and the methodologies reported in the primary literature.

NUAK2 Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay quantitatively measures the ability of this compound to inhibit the enzymatic activity of NUAK2.

TR_FRET_Workflow reagents Prepare Reagents: - NUAK2 Enzyme - Kinase Buffer - ATP - Substrate (e.g., fluorescently labeled peptide) - this compound dilutions plate Dispense into 384-well plate: 1. This compound or DMSO (control) 2. NUAK2 Enzyme 3. ATP/Substrate mix to start reaction reagents->plate incubation Incubate at Room Temperature (e.g., 60 minutes) plate->incubation detection Add Detection Reagents: - Eu-labeled antibody (donor) - Acceptor molecule incubation->detection read Incubate and Read Plate: - Measure TR-FRET signal on a  compatible plate reader detection->read analysis Data Analysis: - Calculate % inhibition - Determine IC₅₀ value read->analysis

Diagram 2: Workflow for TR-FRET Based NUAK2 Kinase Inhibition Assay.

Protocol:

  • Reagent Preparation: Prepare serial dilutions of this compound in DMSO. Prepare working solutions of recombinant NUAK2 enzyme, a suitable kinase substrate, and ATP in kinase reaction buffer.

  • Reaction Setup: In a 384-well plate, add this compound dilutions or DMSO as a control. Add the NUAK2 enzyme and allow a brief pre-incubation.

  • Initiate Reaction: Add the ATP and substrate mixture to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Detection: Stop the reaction and add the detection reagents, which typically include a Europium-labeled antibody that specifically recognizes the phosphorylated substrate (donor) and an acceptor molecule that binds to another part of the substrate.

  • Signal Measurement: After another incubation period, measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of this compound on the metabolic activity of SW480 cells, which is an indicator of cell viability and proliferation.

MTT_Workflow seed Seed SW480 cells in a 96-well plate and allow to adhere overnight treat Treat cells with serial dilutions of This compound or DMSO (control) seed->treat incubate_treat Incubate for a specified period (e.g., 72 hours) treat->incubate_treat add_mtt Add MTT reagent to each well incubate_treat->add_mtt incubate_mtt Incubate for 2-4 hours to allow formazan (B1609692) crystal formation add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO or SDS) to dissolve formazan crystals incubate_mtt->solubilize read_plate Measure absorbance at ~570 nm using a microplate reader solubilize->read_plate analyze Calculate % viability and determine IC₅₀ read_plate->analyze

Diagram 3: Workflow for MTT Cell Viability Assay.

Protocol:

  • Cell Seeding: Seed SW480 cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of this compound. Include wells with DMSO as a vehicle control.

  • Incubation: Incubate the treated cells for a specific duration (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the DMSO control and determine the IC₅₀ value.[2][5][6]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.

Apoptosis_Workflow seed_treat Seed and treat SW480 cells with This compound as in the viability assay harvest Harvest cells (including floating and adherent cells) seed_treat->harvest wash Wash cells with cold PBS harvest->wash resuspend Resuspend cells in Annexin V binding buffer wash->resuspend stain Add Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate_stain Incubate in the dark at room temperature (e.g., 15 minutes) stain->incubate_stain analyze_flow Analyze by flow cytometry incubate_stain->analyze_flow

Diagram 4: Workflow for Annexin V/PI Apoptosis Assay.

Protocol:

  • Cell Treatment: Seed and treat SW480 cells with this compound for a predetermined time.

  • Cell Harvesting: Collect both adherent and floating cells. Adherent cells are detached using trypsin.

  • Washing: Wash the collected cells with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V conjugated to a fluorophore (e.g., FITC) and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive, PI negative cells are in early apoptosis. Annexin V positive, PI positive cells are in late apoptosis or necrosis.[7]

Kinase Selectivity Profiling

To assess the selectivity of this compound, a comprehensive kinase profiling assay such as KINOMEscan® is employed. This competition binding assay quantifies the interactions of the compound against a large panel of kinases. The results are typically reported as the percentage of the kinase that remains bound to an immobilized ligand in the presence of the test compound. Lower percentages indicate stronger binding of the compound to the kinase. This allows for the identification of potential off-target effects and confirms the selectivity for NUAK2.

Conclusion

This compound is a valuable research tool for investigating the role of NUAK2 in cancer biology. Its potent and selective inhibition of NUAK2 and subsequent disruption of the YAP signaling pathway make it a promising candidate for further preclinical and clinical investigation as a targeted cancer therapeutic. The experimental protocols outlined in this guide provide a framework for the continued evaluation of this compound and other NUAK2 inhibitors.

References

KHKI-01215: A Novel Probe into the Hippo Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in a variety of human cancers, making it a key target for therapeutic intervention. Central to this pathway are the downstream transcriptional co-activators, Yes-associated protein (YAP) and its paralog, transcriptional co-activator with PDZ-binding motif (TAZ). The activity of YAP/TAZ is primarily controlled by a kinase cascade involving the upstream kinases MST1/2 and LATS1/2. This technical guide delves into the role of KHKI-01215, a potent inhibitor of NUAK family kinase 2 (NUAK2), and its subsequent impact on the Hippo signaling pathway. NUAK2 has emerged as a negative regulator of the Hippo pathway, and its inhibition presents a promising strategy for reactivating this tumor-suppressive signaling cascade.

The Hippo Signaling Pathway: A Core Overview

The Hippo pathway is a complex signaling network that ultimately governs the nuclear localization and activity of the transcriptional co-activators YAP and TAZ. The pathway can be broadly understood in two states: "ON" and "OFF".

  • Hippo Pathway "ON" (Growth Suppressive State): In response to stimuli such as high cell density, the core kinase cascade is activated. The serine/threonine kinases MST1/2 (mammalian sterile 20-like kinase 1/2) phosphorylate and activate LATS1/2 (large tumor suppressor 1/2) and its co-activator MOB1 (Mps one binder kinase activator-like 1).[1][2] Activated LATS1/2 then phosphorylates YAP and TAZ on specific serine residues.[1][2] This phosphorylation event leads to the cytoplasmic sequestration of YAP/TAZ through their binding to 14-3-3 proteins, marking them for proteasomal degradation and preventing their nuclear translocation.[1][2] Consequently, YAP/TAZ are unable to interact with their partner transcription factors, primarily the TEAD (TEA domain) family of transcription factors, leading to the repression of pro-proliferative and anti-apoptotic target genes such as CTGF and CYR61.[1]

  • Hippo Pathway "OFF" (Growth Permissive State): When upstream inhibitory signals are absent (e.g., low cell density), the MST1/2 and LATS1/2 kinases are inactive.[2][3] This allows unphosphorylated YAP/TAZ to translocate into the nucleus, where they bind to TEAD transcription factors and drive the expression of genes that promote cell proliferation, survival, and tissue growth.[1][2]

This compound: A Potent NUAK2 Inhibitor

This compound is a small molecule inhibitor of NUAK family kinase 2 (NUAK2), a member of the AMP-activated protein kinase (AMPK)-related kinase family. It has been identified as a valuable chemical tool for studying the role of NUAK2 in cellular processes, including its influence on the Hippo signaling pathway.

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound, providing insights into its potency and selectivity.

Parameter Value Assay Type Reference
IC50 vs. NUAK252 nM (0.052 µM)Biochemical Kinase Assay[4][5]
IC50 vs. SW480 Cell Proliferation3.16 µMCell Viability Assay[4][5]

Table 1: Potency of this compound

Kinase Target Percent of Control (%) @ 1 µM Assay Type
NUAK1>5KINOMEscan
NUAK2<10KINOMEscan
Other Kinases (out of 410)11 kinases with PoC <5%KINOMEscan

Table 2: Selectivity Profile of this compound from KINOMEscan Assay

Note: In the KINOMEscan assay, a lower "Percent of Control" (PoC) indicates stronger binding of the compound to the kinase.

Mechanism of Action: this compound and the Hippo Pathway

Recent studies have elucidated the role of NUAK2 as a negative regulator of the Hippo pathway. NUAK2 directly interacts with and inhibits the kinase activity of LATS1, a core component of the Hippo signaling cascade.[2] This inhibition of LATS1 by NUAK2 prevents the phosphorylation of YAP/TAZ, thereby promoting their nuclear localization and transcriptional activity. This creates a feed-forward loop where activated YAP/TAZ can drive the expression of NUAK2, further suppressing the Hippo pathway and promoting cell proliferation.[3][6]

This compound, by inhibiting NUAK2, disrupts this negative regulation. The inhibition of NUAK2 activity by this compound leads to the disinhibition of LATS1/2. The now active LATS1/2 can then phosphorylate YAP and TAZ, leading to their cytoplasmic retention and subsequent degradation. This effectively reactivates the tumor-suppressive function of the Hippo pathway, leading to a decrease in the expression of YAP/TAZ target genes and a reduction in cell proliferation.[4]

Visualizing the Signaling Pathways and Experimental Logic

To better illustrate the intricate relationships within the Hippo pathway and the mechanism of this compound's action, the following diagrams have been generated using the Graphviz DOT language.

Hippo_Pathway cluster_upstream Upstream Signals cluster_core_kinase Core Kinase Cascade cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus High Cell Density High Cell Density MST1_2 MST1/2 High Cell Density->MST1_2 Activates Mechanical Cues Mechanical Cues Mechanical Cues->MST1_2 Activates LATS1_2 LATS1/2 MST1_2->LATS1_2 Phosphorylates & Activates SAV1 SAV1 MOB1 MOB1 YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ Phosphorylates YAP_TAZ_p p-YAP/TAZ 14-3-3 14-3-3 YAP_TAZ_p->14-3-3 Binds YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n Translocates (Hippo OFF) Degradation Proteasomal Degradation 14-3-3->Degradation Promotes TEAD TEAD YAP_TAZ_n->TEAD Binds Target_Genes Target Genes (CTGF, CYR61) TEAD->Target_Genes Activates Transcription

Caption: The core Hippo signaling pathway.

KHKI_Mechanism KHKI This compound NUAK2 NUAK2 KHKI->NUAK2 Inhibits LATS1_2 LATS1/2 NUAK2->LATS1_2 Inhibits YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ Phosphorylates YAP_TAZ_p p-YAP/TAZ YAP_TAZ_n Nuclear YAP/TAZ YAP_TAZ->YAP_TAZ_n Translocation YAP_TAZ_p->YAP_TAZ_n Blocks Translocation Proliferation Cell Proliferation YAP_TAZ_n->Proliferation Promotes Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Kinase Assay In Vitro Kinase Assay (e.g., TR-FRET) KINOMEscan KINOMEscan (Selectivity Profiling) Cell Viability Cell Viability Assay (e.g., MTT) Western Blot Western Blot (for p-YAP) Cell Viability->Western Blot Correlate with Mechanism Reporter Assay YAP/TAZ-TEAD Reporter Assay Western Blot->Reporter Assay Confirm Target Engagement This compound This compound This compound->Kinase Assay Determine IC50 vs. NUAK2 This compound->KINOMEscan Assess Selectivity This compound->Cell Viability Determine IC50 vs. Cancer Cells

References

Discovery and Synthesis of KHKI-01215: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery, synthesis, and biological activity of KHKI-01215, a potent inhibitor of NUAK family kinase 2 (NUAK2). This compound has demonstrated significant anticancer properties, particularly in the context of colorectal cancer, by modulating the Hippo-YAP signaling pathway. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the compound's mechanism of action through signaling pathway diagrams. While the specific, detailed synthesis protocol for this compound is not publicly available, a representative synthetic scheme is presented based on established methods for analogous 4-oxyphenyl-substituted pyrimidine (B1678525) derivatives.

Introduction

NUAK family kinase 2 (NUAK2), a member of the AMP-activated protein kinase (AMPK) family, has emerged as a promising therapeutic target in oncology. Its role in critical cellular processes such as proliferation, survival, and invasion makes it a key player in cancer progression. The Korea Research Institute of Chemical Technology (KRICT) identified this compound as a potent NUAK2 inhibitor. This compound, a 4-oxyphenyl-substituted pyrimidine derivative, has shown efficacy in suppressing cancer cell growth and inducing apoptosis, primarily through the inhibition of the YAP signaling pathway.

Quantitative Biological Data

The following tables summarize the key in vitro efficacy and activity data for this compound.

Table 1: In Vitro Inhibitory Activity of this compound

TargetAssay TypeIC₅₀ (µM)Reference CompoundReference IC₅₀ (µM)
NUAK2TR-FRET0.052 ± 0.011WZ4003Not specified
SW480 CellsCell Proliferation3.16 ± 0.30KHKI-011281.26 ± 0.17

Data sourced from studies on SW480 colorectal cancer cells.[1][2]

Table 2: Apoptotic Activity of this compound in SW480 Cells

Treatment (5 µM)Early Apoptosis (%)Late Apoptosis (%)Necrosis (%)
This compound16.4 ± 0.819.6 ± 2.82.7 ± 0.4
KHKI-0112828.2 ± 2.226.3 ± 1.64.1 ± 1.0
WZ40037.3 ± 0.77.6 ± 1.21.2 ± 0.2

Data represents the percentage of cells in different stages of cell death after treatment.[2]

Synthesis of this compound

While the specific, step-by-step synthesis protocol for this compound has not been publicly disclosed by the Korea Research Institute of Chemical Technology, a representative synthesis of similar 4-oxyphenyl-substituted pyrimidine derivatives with a 4-(4-methylpiperazin-1-yl)phenylamino moiety can be conceptualized. The general approach likely involves a multi-step synthesis culminating in the coupling of a substituted pyrimidine core with the appropriate aniline (B41778) derivative.

Below is a diagram illustrating a plausible synthetic workflow.

Synthesis_Workflow A Starting Materials (e.g., Substituted Pyrimidine Precursor, 4-oxyaniline derivative) B Step 1: Formation of Pyrimidine Core A->B C Step 2: Introduction of Phenylamino Moiety (e.g., Buchwald-Hartwig amination) B->C D Step 3: Functional Group Interconversion/ Final Modification C->D E Purification (e.g., Chromatography) D->E F This compound E->F

Caption: A generalized workflow for the synthesis of this compound.

Mechanism of Action: Inhibition of the NUAK2-YAP Signaling Pathway

This compound exerts its anticancer effects by inhibiting NUAK2, which in turn modulates the Hippo-YAP signaling pathway. In many cancers, the Hippo pathway is inactivated, leading to the nuclear translocation and activation of the transcriptional co-activator YAP. YAP then promotes the expression of genes involved in cell proliferation and survival. NUAK2 has been identified as a positive regulator of YAP. By inhibiting NUAK2, this compound leads to the cytoplasmic retention and degradation of YAP, thereby suppressing the transcription of its target genes and inducing apoptosis.

The following diagram illustrates the signaling pathway and the point of intervention by this compound.

NUAK2_YAP_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm YAP_n YAP TEAD TEAD YAP_n->TEAD Binds Target_Genes Target Genes (e.g., CTGF, CYR61) TEAD->Target_Genes Activates NUAK2 NUAK2 LATS1_2 LATS1/2 NUAK2->LATS1_2 Inhibits YAP_c YAP LATS1_2->YAP_c Phosphorylates YAP_c->YAP_n Translocates YAP_p p-YAP (Inactive) YAP_c->YAP_p Becomes YAP_p->YAP_c Degradation KHKI This compound KHKI->NUAK2 Inhibits

Caption: The NUAK2-YAP signaling pathway and inhibition by this compound.

Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for NUAK2 Inhibition

This assay is used to determine the in vitro inhibitory activity of compounds against the NUAK2 kinase.

Materials:

  • Recombinant NUAK2 enzyme

  • Biotinylated substrate peptide

  • Europium-labeled anti-tag antibody (e.g., anti-GST)

  • Allophycocyanin (APC)-labeled streptavidin

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • This compound and control compounds

  • 384-well low-volume microplates

  • TR-FRET compatible plate reader

Procedure:

  • Prepare serial dilutions of this compound and control compounds in DMSO.

  • Add the NUAK2 enzyme and biotinylated substrate peptide to the assay buffer.

  • Dispense the enzyme-substrate mixture into the microplate wells.

  • Add the serially diluted compounds to the wells.

  • Initiate the kinase reaction by adding ATP to all wells.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a detection mixture containing the Europium-labeled antibody and APC-labeled streptavidin in a buffer with EDTA.

  • Incubate the plate at room temperature for 60 minutes to allow for antibody-antigen binding.

  • Read the plate on a TR-FRET plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.

  • Calculate the TR-FRET ratio and determine the IC₅₀ values by fitting the data to a dose-response curve.

KINOMEscan™ Kinase Profiling

To assess the selectivity of this compound, a kinase profiling assay such as KINOMEscan™ can be employed. This competition binding assay measures the ability of a compound to displace a ligand from the active site of a large panel of kinases.

General Principle:

  • Kinases are tagged with DNA and immobilized on a solid support.

  • An active site-directed ligand is added, which also binds to the kinase.

  • This compound is added at a fixed concentration (e.g., 1 µM).

  • If this compound binds to the kinase, it will displace the ligand.

  • The amount of kinase-ligand interaction is quantified using qPCR of the DNA tag.

  • The results are typically reported as the percentage of the control, where a lower percentage indicates stronger binding of the test compound.

Cell Viability (MTT) Assay

This assay determines the effect of this compound on the proliferation of cancer cell lines, such as SW480.

Materials:

  • SW480 colorectal cancer cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed SW480 cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay quantifies the induction of apoptosis and necrosis in cells treated with this compound.

Materials:

  • SW480 cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Treat SW480 cells with this compound at the desired concentration for a specified time (e.g., 48 hours).

  • Harvest the cells, including both adherent and floating cells.

  • Wash the cells with cold PBS and resuspend them in the binding buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry.

  • Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Conclusion

This compound is a potent and promising NUAK2 inhibitor with demonstrated anticancer activity in colorectal cancer cells. Its mechanism of action via the inhibition of the NUAK2-YAP signaling pathway provides a clear rationale for its therapeutic potential. The data and protocols presented in this whitepaper offer a valuable resource for researchers and drug development professionals interested in the further investigation and development of this compound and other NUAK2 inhibitors. Further studies are warranted to explore its in vivo efficacy, pharmacokinetic profile, and potential for clinical translation.

References

KHKI-01215 Target Validation in Colorectal Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colorectal cancer (CRC) remains a significant global health challenge, necessitating the development of novel therapeutic strategies. One promising avenue of research involves the targeting of specific kinases that are dysregulated in cancer cells. NUAK family kinase 2 (NUAK2) has emerged as a potential therapeutic target in CRC due to its role in critical cellular processes such as proliferation, survival, and invasion. This technical guide provides an in-depth overview of the target validation of KHKI-01215, a potent inhibitor of NUAK2, in the context of colorectal cancer. The information presented herein is based on preclinical studies involving the SW480 colorectal cancer cell line.

Quantitative Data Summary

The anti-cancer activity of this compound has been quantified through various in vitro assays. The following tables summarize the key efficacy data.

Inhibitor Target IC50 (µM) for Kinase Inhibition
This compoundNUAK20.052 ± 0.011[1]
KHKI-01128 (Reference)NUAK20.024 ± 0.015[1]
WZ4003 (Reference)NUAK20.48[1]

Table 1: In Vitro Kinase Inhibitory Activity. The half-maximal inhibitory concentration (IC50) of this compound against NUAK2 enzyme activity was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Inhibitor Cell Line IC50 (µM) for Cell Proliferation
This compoundSW4803.16 ± 0.30[1]
KHKI-01128 (Reference)SW4801.26 ± 0.17[1]

Table 2: Anti-proliferative Activity. The half-maximal inhibitory concentration (IC50) for cell proliferation was determined in the SW480 colorectal cancer cell line.

Signaling Pathway

This compound exerts its anti-cancer effects by inhibiting NUAK2, a kinase that has been implicated in the regulation of the Hippo signaling pathway effector, Yes-associated protein (YAP). Inhibition of NUAK2 by this compound leads to the suppression of YAP target gene expression, which ultimately results in decreased cell proliferation and the induction of apoptosis.

KHKI01215_Mechanism_of_Action cluster_drug Pharmacological Intervention cluster_pathway Cellular Signaling Pathway KHKI01215 This compound NUAK2 NUAK2 KHKI01215->NUAK2 Inhibition YAP YAP (Yes-associated protein) NUAK2->YAP Activation YAP_Target_Genes YAP Target Genes (e.g., ANKRD1, CCN1) YAP->YAP_Target_Genes Upregulation Proliferation Cell Proliferation YAP_Target_Genes->Proliferation Promotion Apoptosis Apoptosis YAP_Target_Genes->Apoptosis Inhibition

Caption: Mechanism of action of this compound in colorectal cancer cells.

Experimental Protocols

Detailed methodologies for the key experiments cited in the validation of this compound are provided below.

KINOMEscan™ Kinase Profiling

This assay is used to determine the binding affinity of this compound against a large panel of kinases, thus assessing its selectivity.

KINOMEscan_Workflow cluster_preparation Assay Preparation cluster_binding Competitive Binding cluster_quantification Quantification Compound Test Compound (this compound) Assay Incubate Compound, Kinase, and Ligand Compound->Assay Kinase DNA-tagged Kinase Kinase->Assay Ligand Immobilized Ligand Ligand->Assay qPCR Quantify Kinase-DNA tag using qPCR Assay->qPCR Analysis Calculate Percent of Control (PoC) qPCR->Analysis TRFRET_Workflow cluster_reagents Reagent Preparation cluster_reaction Kinase Reaction cluster_detection Detection KHKI01215 This compound (serial dilutions) Incubation1 Incubate this compound, NUAK2, Substrate, and ATP KHKI01215->Incubation1 NUAK2 NUAK2 Enzyme NUAK2->Incubation1 Substrate Biotinylated Substrate Substrate->Incubation1 ATP ATP ATP->Incubation1 Eu_Antibody Add Europium-labeled anti-phospho-antibody Incubation1->Eu_Antibody SA_APC Add Streptavidin-Allophycocyanin (SA-APC) Eu_Antibody->SA_APC Incubation2 Incubate in the dark SA_APC->Incubation2 Read Read TR-FRET signal Incubation2->Read

References

In Vitro Activity of KHKI-01215: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KHKI-01215 is a potent and selective inhibitor of NUAK family kinase 2 (NUAK2), a serine/threonine kinase implicated in cancer cell survival, proliferation, and invasion. This technical guide provides an in-depth overview of the in vitro activity of this compound, with a focus on its inhibitory effects on NUAK2 and its anti-proliferative and pro-apoptotic activity in colorectal cancer cells. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this compound.

Data Presentation

The in vitro activity of this compound has been quantified through various assays, demonstrating its potency against its primary target, NUAK2, and its efficacy in a cellular context.

Parameter Value Assay Type Cell Line Reference
NUAK2 Inhibition (IC50)0.052 ± 0.011 µMTime-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)-[1][2]
SW480 Cell Proliferation Inhibition (IC50)3.16 ± 0.30 µMCell Viability AssaySW480 (colorectal cancer)[1][2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory procedures and the available information on the evaluation of this compound.

NUAK2 Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay quantitatively measures the inhibitory effect of this compound on NUAK2 kinase activity.

Materials:

  • Recombinant NUAK2 enzyme

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • Biotinylated substrate peptide

  • Europium-labeled anti-phospho-substrate antibody (Donor fluorophore)

  • Streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin)

  • This compound

  • 384-well low-volume microplates

  • TR-FRET compatible plate reader

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.

  • In a 384-well plate, add this compound dilutions.

  • Add the NUAK2 enzyme to the wells.

  • Initiate the kinase reaction by adding a mixture of ATP and the biotinylated substrate peptide.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a detection mix containing the Europium-labeled anti-phospho-substrate antibody and the streptavidin-conjugated acceptor fluorophore in a buffer containing EDTA.

  • Incubate the plate at room temperature for a further period (e.g., 60 minutes) to allow for antibody-antigen binding.

  • Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~615 nm (Europium) and ~665 nm (acceptor).

  • The ratio of the acceptor to donor emission is calculated, and IC50 values are determined by fitting the data to a four-parameter logistic equation.

KINOMEscan™ Kinase Profiling

This assay is used to determine the selectivity of this compound by screening it against a large panel of kinases. The KINOMEscan™ platform utilizes a competition binding assay.

Principle: Test compounds are profiled for their ability to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is measured via quantitative PCR (qPCR) of a DNA tag fused to the kinase.

Procedure (Generalized):

  • Kinases are fused to a DNA tag.

  • An immobilized ligand is prepared on a solid support.

  • The DNA-tagged kinase, the test compound (this compound), and the immobilized ligand are incubated together.

  • If this compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.

  • After incubation, the solid support is washed to remove unbound kinase.

  • The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag.

  • The results are reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound, compared to a DMSO control.

SW480 Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of this compound on the metabolic activity of SW480 cells, which is an indicator of cell viability and proliferation.

Materials:

  • SW480 human colorectal adenocarcinoma cell line

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed SW480 cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

SW480 Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis induced by this compound in SW480 cells.

Materials:

  • SW480 cells

  • Complete culture medium

  • This compound

  • Annexin V-FITC (or another fluorophore)

  • Propidium Iodide (PI)

  • Annexin V Binding Buffer (containing Ca2+)

  • Flow cytometer

Procedure:

  • Seed SW480 cells and treat them with this compound at various concentrations for a specified time.

  • Harvest the cells, including both adherent and floating populations.

  • Wash the cells with cold PBS.

  • Resuspend the cells in Annexin V Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Mandatory Visualizations

NUAK2-YAP Signaling Pathway Inhibition by this compound

NUAK2_YAP_Pathway cluster_upstream Upstream Signals cluster_core Core Hippo Pathway cluster_nucleus Nucleus Upstream_Signals Various Upstream Signals (e.g., cell stress, growth factors) NUAK2 NUAK2 Upstream_Signals->NUAK2 activates LATS1_2 LATS1/2 YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates p_YAP_TAZ p-YAP/TAZ (Cytoplasmic Sequestration & Degradation) YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n translocates to nucleus TEAD TEAD Target_Genes Target Gene Expression (e.g., CTGF, CYR61) TEAD->Target_Genes promotes YAP_TAZ_n->TEAD co-activates NUAK2->LATS1_2 KHKI_01215 This compound KHKI_01215->NUAK2 inhibits Experimental_Workflow Start Start: this compound Synthesis & Characterization Biochemical_Assay Biochemical Assays Start->Biochemical_Assay Cell_Based_Assays Cell-Based Assays (SW480 Colorectal Cancer Cells) Start->Cell_Based_Assays TR_FRET TR-FRET Assay (NUAK2 Inhibition) Biochemical_Assay->TR_FRET KINOMEscan KINOMEscan (Selectivity Profiling) Biochemical_Assay->KINOMEscan Data_Analysis Data Analysis (IC50 Determination, etc.) TR_FRET->Data_Analysis KINOMEscan->Data_Analysis Viability Cell Viability Assay (MTT) Cell_Based_Assays->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Cell_Based_Assays->Apoptosis Viability->Data_Analysis Apoptosis->Data_Analysis Conclusion Conclusion: Potent & Selective NUAK2 Inhibitor with Anticancer Activity Data_Analysis->Conclusion

References

KHKI-01215: A Technical Examination of its Selectivity Profile with a Focus on NUAK1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KHKI-01215 has emerged as a notable inhibitor of NUAK family kinase 2 (NUAK2), a serine/threonine kinase implicated in various cellular processes, including cell proliferation, survival, and migration. As a member of the AMP-activated protein kinase (AMPK)-related kinase family, NUAK2, alongside its highly homologous counterpart NUAK1, presents a compelling target for therapeutic intervention, particularly in oncology. This technical guide provides an in-depth analysis of the selectivity profile of this compound, with a specific focus on its activity against NUAK1. The following sections present quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and workflows to offer a comprehensive resource for researchers in the field.

Quantitative Selectivity Profile

Compound Target Kinase IC50 (nM) Assay Type Reference
This compoundNUAK252TR-FRET[1][2]
This compoundNUAK1Not Reported--
Table 1: Biochemical Potency of this compound against NUAK Kinases.

Further assessment of selectivity comes from KINOMEscan binding assays, which measure the percentage of a kinase that remains bound to an immobilized ligand in the presence of a test compound. A lower percentage of control (PoC) indicates stronger binding of the compound to the kinase.

Compound (at 1 µM) Target Kinase Percent of Control (PoC) Assay Type Reference
This compoundPanel of 410 Kinases<5% for 11 kinasesKINOMEscan[1][3]
KHKI-01128NUAK1<5% (>95% inhibition)KINOMEscan[1][3]
KHKI-01128NUAK213% (87% inhibition)KINOMEscan[1][3]
Table 2: KINOMEscan Profiling Data for this compound and a Related Compound.

This compound is described as having a more favorable selectivity profile than the related compound, KHKI-01128.[1][3] The KINOMEscan data for KHKI-01128 demonstrates potent binding to both NUAK1 and NUAK2. While the specific PoC for this compound against NUAK1 is not published, its overall improved selectivity suggests it may have a lesser affinity for NUAK1 compared to NUAK2, or a narrower spectrum of off-target kinases in general. However, without a direct quantitative comparison, the precise selectivity ratio remains to be elucidated.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This assay quantitatively measures the enzymatic activity of a kinase and its inhibition.

Principle: The assay is based on the transfer of energy from a donor fluorophore (e.g., a europium-labeled antibody) to an acceptor fluorophore (e.g., a fluorescently labeled substrate). When the kinase phosphorylates the substrate, the antibody binds to the phosphorylated motif, bringing the donor and acceptor into close proximity and generating a FRET signal. An inhibitor will prevent this phosphorylation, leading to a decrease in the FRET signal.

Materials:

  • Recombinant NUAK1 or NUAK2 enzyme

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP solution

  • Fluorescently labeled substrate peptide

  • Europium-labeled anti-phospho-substrate antibody

  • This compound stock solution (in DMSO)

  • 384-well assay plates

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Compound Dispensing: Serially dilute this compound in DMSO and dispense into the assay plate. Include DMSO-only wells as a negative control (100% activity) and wells with a known broad-spectrum kinase inhibitor as a positive control (0% activity).

  • Kinase and Substrate Addition: Prepare a master mix of the kinase and the fluorescently labeled substrate in kinase buffer. Add this mixture to all wells.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for inhibitor binding to the kinase.

  • Initiation of Kinase Reaction: Prepare an ATP solution in kinase buffer and add it to all wells to start the phosphorylation reaction. Incubate for the desired reaction time (e.g., 90 minutes) at room temperature.

  • Detection: Prepare a detection mix containing the europium-labeled antibody in a suitable detection buffer. Add this mix to all wells to stop the kinase reaction and initiate FRET signal development. Incubate for 60 minutes at room temperature.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis: Calculate the ratio of acceptor to donor emission. Plot the normalized response against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

KINOMEscan® Competition Binding Assay

This assay determines the binding affinity of a compound against a large panel of kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of a DNA tag fused to the kinase.

Materials:

  • DNA-tagged kinases

  • Immobilized ligand on a solid support (e.g., beads)

  • This compound stock solution (in DMSO)

  • Binding buffer

  • Wash buffer

  • qPCR reagents

Procedure:

  • Assay Setup: In each well of a multi-well plate, combine the DNA-tagged kinase, the immobilized ligand, and the test compound (this compound) in the binding buffer.

  • Equilibration: Incubate the mixture to allow the binding to reach equilibrium.

  • Washing: Wash the solid support to remove unbound kinase.

  • Elution and Quantification: Elute the bound kinase-DNA conjugate and quantify the amount of DNA using qPCR.

  • Data Analysis: The amount of kinase bound to the immobilized ligand is compared to a DMSO control. The result is expressed as the percentage of control (PoC), where a lower value indicates stronger binding of the test compound to the kinase.

Visualizations

NUAK1/2 Signaling Pathway

NUAK_Signaling LKB1 LKB1 NUAK1 NUAK1 LKB1->NUAK1 Activates NUAK2 NUAK2 LKB1->NUAK2 Activates AMP AMP AMP->NUAK2 Activates Stress Cellular Stress Stress->LKB1 Stress->AMP MYPT1 MYPT1 NUAK1->MYPT1 Phosphorylates Apoptosis Apoptosis NUAK1->Apoptosis Regulates NUAK2->MYPT1 Phosphorylates YAP_TAZ YAP/TAZ NUAK2->YAP_TAZ Activates NUAK2->Apoptosis Regulates Cell_Motility Cell Motility & Adhesion MYPT1->Cell_Motility Regulates Proliferation Proliferation YAP_TAZ->Proliferation Promotes KHKI01215 This compound KHKI01215->NUAK1 May Inhibit KHKI01215->NUAK2 Inhibits

Caption: Simplified NUAK1 and NUAK2 signaling cascade.

Experimental Workflow: TR-FRET Kinase Inhibition Assay

TR_FRET_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound_Plate 1. Dispense this compound (serial dilution) Kinase_Substrate_Mix 2. Add Kinase + Substrate Mix Compound_Plate->Kinase_Substrate_Mix ATP_Addition 3. Add ATP to initiate reaction Kinase_Substrate_Mix->ATP_Addition Incubation 4. Incubate to allow phosphorylation ATP_Addition->Incubation Detection_Mix 5. Add Detection Mix (Ab-Eu) Incubation->Detection_Mix Read_Plate 6. Read TR-FRET Signal Detection_Mix->Read_Plate Data_Analysis 7. Calculate IC50 Read_Plate->Data_Analysis

Caption: Workflow for TR-FRET kinase inhibition assay.

Conclusion

This compound is a potent inhibitor of NUAK2 with a reported IC50 of 52 nM. While its selectivity profile appears favorable based on broad kinase screening, a direct quantitative assessment of its inhibitory activity against NUAK1 is currently lacking in the reviewed literature. The available KINOMEscan data on related compounds suggests that the NUAK family can be potently inhibited by this chemical scaffold. For a definitive understanding of the selectivity of this compound over NUAK1, a head-to-head biochemical assay determining the IC50 for both kinases under identical experimental conditions is warranted. The detailed protocols and pathway diagrams provided herein serve as a valuable resource for researchers aiming to further investigate the therapeutic potential and mechanistic action of this compound and other NUAK inhibitors.

References

Cellular Targets of KHKI-01215 in SW480 Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the cellular targets and mechanism of action of KHKI-01215, a novel kinase inhibitor, in the context of SW480 human colorectal cancer cells. The information presented herein is compiled from published research and is intended to provide a comprehensive resource for investigators in the fields of oncology and drug discovery.

Executive Summary

This compound has been identified as a potent inhibitor of NUAK family kinase 2 (NUAK2), an enzyme implicated in cancer cell survival, proliferation, and invasion.[1] In SW480 colorectal cancer cells, this compound demonstrates significant anti-proliferative and pro-apoptotic effects.[1][2] The primary mechanism of action involves the direct inhibition of NUAK2 and the subsequent suppression of the YES1-associated transcriptional regulator (YAP) signaling pathway.[1] This guide details the key cellular targets, presents quantitative data on its activity, outlines the experimental protocols used for these discoveries, and provides visual representations of the relevant pathways and workflows.

Primary Cellular Target: NUAK2

The principal cellular target of this compound in SW480 cells is NUAK family kinase 2 (NUAK2) .[1] NUAK2 is a member of the AMP-activated protein kinase-related (AMPK-related) family of serine/threonine kinases.[3] Its role in phosphorylating proteins makes it a critical component in pathways that govern cell survival, proliferation, and senescence, making it a promising therapeutic target in oncology.[1]

Quantitative Data Summary

The inhibitory and anti-proliferative activities of this compound have been quantified through various in vitro assays. The following tables summarize the key findings.

Parameter Value (μM) Assay Type Reference
IC50 vs. NUAK2 0.052 ± 0.011TR-FRET Assay[1]
IC50 vs. SW480 Cell Viability 3.16 ± 0.30Cell Viability Assay[1]

Table 1: Inhibitory and Anti-proliferative Activity of this compound.

Kinase Percent of Control (%) @ 1 µM Assay Type Reference
11 Kinases < 5KINOMEscan[3]

Table 2: Kinase Selectivity Profile of this compound.

Signaling Pathway Analysis

This compound exerts its anticancer effects by modulating the NUAK2-YAP signaling pathway. Inhibition of NUAK2 by this compound leads to the suppression of YAP target gene expression.[1] YAP is a key transcriptional regulator that, when activated, promotes cell proliferation and inhibits apoptosis. By suppressing this pathway, this compound effectively induces cell death in SW480 cells.[2]

G cluster_nucleus Nucleus KHKI This compound NUAK2 NUAK2 KHKI->NUAK2 YAP YAP NUAK2->YAP Inhibits Degradation TEAD TEAD YAP->TEAD Forms Complex TargetGenes Target Genes (e.g., CTGF, CYR61) TEAD->TargetGenes Activates Transcription Proliferation Cell Proliferation TargetGenes->Proliferation Apoptosis Apoptosis TargetGenes->Apoptosis

This compound inhibits NUAK2, leading to suppression of YAP signaling.

Experimental Protocols

Detailed methodologies for the key experiments that identified and characterized the cellular targets of this compound are provided below.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for NUAK2 Inhibition

This assay was employed to determine the half-maximal inhibitory concentration (IC50) of this compound against NUAK2.[1]

  • Reagents : Recombinant NUAK2 enzyme, a suitable substrate peptide, ATP, and a FRET donor/acceptor pair.

  • Procedure :

    • A reaction mixture containing NUAK2, the substrate peptide, and varying concentrations of this compound is prepared in a microplate.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specified time at a controlled temperature.

    • A detection solution containing the FRET donor and acceptor, which bind to the phosphorylated substrate and a control peptide, respectively, is added.

    • The plate is incubated to allow for signal development.

    • The TR-FRET signal is measured using a plate reader.

  • Data Analysis : The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.

KINOMEscan Kinase Profiling

This method was used to assess the selectivity of this compound against a broad panel of human kinases.[1]

  • Principle : The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases.

  • Procedure :

    • A solution of this compound is mixed with a panel of human kinases.

    • The mixtures are then applied to a solid support functionalized with the immobilized ligand.

    • Kinases that are not bound by this compound will bind to the immobilized ligand.

    • The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.

  • Data Analysis : The results are reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound, relative to a DMSO control.

Cell Viability Assay

This assay was performed to measure the effect of this compound on the proliferation of SW480 cells.[1]

  • Cell Culture : SW480 cells are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment : The cells are treated with a range of concentrations of this compound for a specified duration (e.g., 72 hours).

  • Measurement : Cell viability is assessed using a commercially available reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis : The IC50 value is determined from the dose-response curve.

Western Blotting

Western blotting was used to analyze changes in protein expression levels, particularly those in the YAP signaling pathway, following treatment with this compound.[1]

  • Protein Extraction : SW480 cells are treated with this compound, and total protein is extracted using a lysis buffer.

  • SDS-PAGE and Transfer : Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting : The membrane is blocked and then incubated with primary antibodies specific to the proteins of interest (e.g., YAP, phosphorylated YAP, and downstream targets).

  • Detection : A horseradish peroxidase (HRP)-conjugated secondary antibody is used, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.

  • Analysis : The intensity of the protein bands is quantified using densitometry software.

G cluster_wet_lab Wet Lab Procedures cluster_data_analysis Data Analysis start SW480 Cell Culture & Treatment protein_extraction Protein Extraction start->protein_extraction sds_page SDS-PAGE protein_extraction->sds_page transfer Membrane Transfer sds_page->transfer immunoblot Immunoblotting transfer->immunoblot detection Signal Detection immunoblot->detection quantification Band Quantification detection->quantification interpretation Biological Interpretation quantification->interpretation

Workflow for Western Blot analysis of protein expression changes.

Gene Set Enrichment Analysis (GSEA)

GSEA was conducted to determine if a predefined set of genes, specifically YAP target genes, showed statistically significant, concordant differences in expression in SW480 cells treated with this compound compared to control cells.[1]

  • RNA Extraction and Sequencing : RNA is extracted from this compound-treated and control SW480 cells, followed by library preparation and RNA sequencing (RNA-Seq).

  • Data Processing : The raw sequencing data is processed to obtain gene expression values.

  • GSEA : The ranked list of all genes based on their differential expression between the treated and control groups is analyzed using GSEA software against a database of gene sets, including a set of known YAP target genes.

  • Analysis : The output includes an enrichment score (ES), normalized enrichment score (NES), and a false discovery rate (FDR) to assess the significance of the enrichment. A negative enrichment score for YAP target genes indicates that these genes are predominantly downregulated upon treatment with this compound.[1]

Conclusion

This compound is a potent and selective inhibitor of NUAK2 that demonstrates significant anticancer activity in SW480 colorectal cancer cells. Its mechanism of action is centered on the disruption of the NUAK2-YAP signaling axis, leading to reduced cell proliferation and increased apoptosis. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound as a potential therapeutic agent for colorectal cancer.

References

KHKI-01215 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the NUAK2 inhibitor, KHKI-01215, including its physicochemical properties, biological activity, and its mechanism of action related to the Hippo-YAP signaling pathway. This document is intended to serve as a valuable resource for researchers in oncology and drug discovery.

Core Data Presentation

The following table summarizes the key quantitative data for this compound.

ParameterValueReference
CAS Number Not Publicly AvailableN/A
Molecular Weight 598.40 g/mol [1]
NUAK2 Inhibition (IC50) 0.052 ± 0.011 μM[1]
SW480 Cell Proliferation Inhibition (IC50) 3.16 ± 0.30 μM[1]

Signaling Pathway

This compound functions as an inhibitor of NUAK family kinase 2 (NUAK2), which is implicated in cancer cell survival and proliferation.[1] The inhibitory action of this compound has been shown to suppress the YES-associated protein (YAP) signaling pathway.[1] The diagram below illustrates the canonical Hippo-YAP signaling pathway and the putative point of intervention for this compound. In this pathway, a kinase cascade, including MST1/2 and LATS1/2, phosphorylates YAP. This phosphorylation leads to the cytoplasmic retention and degradation of YAP, preventing it from translocating to the nucleus and activating TEAD transcription factors, which would otherwise promote cell proliferation and inhibit apoptosis. By inhibiting NUAK2, this compound is thought to modulate this pathway, leading to the suppression of YAP target gene expression.

Hippo_YAP_Pathway cluster_nucleus Nucleus Upstream_Signals Upstream Signals (e.g., Cell-Cell Contact, Mechanical Stress) MST1_2 MST1/2 Upstream_Signals->MST1_2 NUAK2 NUAK2 YAP YAP NUAK2->YAP promotes YAP activity KHKI_01215 This compound KHKI_01215->NUAK2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates LATS1_2->YAP phosphorylates YAP_P p-YAP (Inactive) YAP->YAP_P YAP_nuc YAP YAP->YAP_nuc translocates Cytoplasmic_Degradation Cytoplasmic Degradation YAP_P->Cytoplasmic_Degradation Nucleus Nucleus TEAD TEAD YAP_nuc->TEAD Target_Genes Target Gene Expression (Proliferation, Anti-Apoptosis) TEAD->Target_Genes

Figure 1. The Hippo-YAP signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following sections detail the general methodologies for the key experiments cited in the evaluation of this compound.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Kinase Inhibition

This assay is employed to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

  • Principle: The assay measures the inhibition of kinase activity by quantifying the phosphorylation of a substrate. A europium-labeled anti-phospho-substrate antibody (donor) and an Alexa Fluor 647-labeled substrate (acceptor) are used. When the substrate is phosphorylated by the kinase, the antibody binds, bringing the donor and acceptor into close proximity and generating a FRET signal. Inhibitors will reduce the rate of phosphorylation, leading to a decrease in the FRET signal.

  • General Protocol:

    • A reaction mixture containing the NUAK2 enzyme, the substrate, ATP, and varying concentrations of this compound is prepared in a microplate.

    • The reaction is incubated at room temperature to allow for enzymatic phosphorylation.

    • A detection solution containing the europium-labeled antibody and the Alexa Fluor-labeled substrate is added.

    • The plate is incubated to allow for antibody-substrate binding.

    • The TR-FRET signal is read using a microplate reader with an excitation wavelength of 337 nm and emission wavelengths of 620 nm (for europium) and 665 nm (for Alexa Fluor 647).

    • The ratio of the emission at 665 nm to that at 620 nm is calculated, and the IC50 value is determined by plotting the emission ratio against the inhibitor concentration.

KINOMEscan® Kinase Profiling

This method is used to assess the selectivity of a kinase inhibitor by screening it against a large panel of kinases.

  • Principle: The assay is a competition binding assay where a test compound is competed against an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase that binds to the immobilized ligand is quantified by qPCR of a DNA tag that is fused to the kinase.

  • General Protocol:

    • A solution of this compound is prepared at a specified concentration.

    • The compound is added to wells containing a specific kinase from a large panel, along with an immobilized ligand.

    • The mixture is incubated to allow for competitive binding.

    • Unbound kinase is washed away.

    • The amount of bound kinase is quantified by qPCR.

    • The results are typically expressed as the percentage of the control (DMSO) signal, with a lower percentage indicating stronger binding of the test compound.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is proportional to the number of living cells.

  • General Protocol:

    • SW480 colorectal cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

    • The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 48-72 hours).

    • An MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow for formazan crystal formation.

    • A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

    • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

    • The IC50 value is calculated by plotting the percentage of cell viability against the inhibitor concentration.

Apoptosis Assay via Flow Cytometry

This assay is used to detect and quantify apoptosis (programmed cell death) induced by a compound.

  • Principle: The assay typically uses Annexin V, which has a high affinity for phosphatidylserine (B164497) (PS), and a fluorescent DNA-binding dye such as propidium (B1200493) iodide (PI). In early apoptosis, PS is translocated from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. In late apoptosis and necrosis, the cell membrane loses its integrity, allowing PI to enter and stain the cellular DNA.

  • General Protocol:

    • SW480 cells are treated with this compound for a specified time.

    • The cells are harvested and washed with a binding buffer.

    • The cells are then incubated with fluorescently labeled Annexin V and PI.

    • The stained cells are analyzed by flow cytometry.

    • The flow cytometer distinguishes between live cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic or necrotic cells (Annexin V-positive, PI-positive).

Gene Set Enrichment Analysis (GSEA)

GSEA is a computational method that determines whether a pre-defined set of genes shows statistically significant, concordant differences between two biological states (e.g., treated vs. untreated cells).

  • Principle: GSEA works by ranking all genes in a dataset based on their differential expression between the two conditions. It then determines whether the genes in a specific gene set are randomly distributed throughout the ranked list or are enriched at the top or bottom.

  • General Methodology:

    • RNA is extracted from SW480 cells treated with this compound and from control cells.

    • Gene expression profiling is performed using a technique such as RNA sequencing or microarray analysis.

    • The genes are ranked based on a metric of differential expression (e.g., signal-to-noise ratio or t-test statistic).

    • A pre-defined gene set of interest (e.g., YAP target genes) is selected.

    • The GSEA algorithm calculates an enrichment score (ES) that reflects the degree to which the gene set is overrepresented at the extremes of the ranked list.

    • The statistical significance of the ES is determined using a permutation test.

Western Blotting

Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract.

  • Principle: The technique involves separating proteins by size using gel electrophoresis, transferring them to a solid support (a membrane), and then probing the membrane with antibodies specific to the protein of interest.

  • General Protocol:

    • Protein lysates are prepared from SW480 cells treated with this compound and control cells.

    • The protein concentration of each lysate is determined.

    • Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are transferred to a nitrocellulose or PVDF membrane.

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody that specifically binds to the protein of interest (e.g., phosphorylated YAP or total YAP).

    • The membrane is then washed and incubated with a secondary antibody that is conjugated to an enzyme (e.g., horseradish peroxidase) and binds to the primary antibody.

    • A substrate that produces a chemiluminescent or colorimetric signal upon reaction with the enzyme is added.

    • The signal is detected using a digital imager or X-ray film, allowing for the visualization and relative quantification of the target protein.

References

Methodological & Application

Application Notes and Protocols for KHKI-01215 in In Vitro Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KHKI-01215 is a potent and selective inhibitor of NUAK family kinase 2 (NUAK2), a member of the AMP-activated protein kinase-related kinase family.[1][2] Emerging research has identified NUAK2 as a promising therapeutic target in oncology due to its role in promoting cancer cell survival, proliferation, and invasion.[2] this compound exerts its anti-cancer effects by inhibiting the Hippo-YAP signaling pathway, a critical regulator of organ size, cell proliferation, and apoptosis.[1][3][4][5] Specifically, this compound's inhibition of NUAK2 leads to the suppression of the transcriptional co-activator Yes-associated protein (YAP), resulting in decreased proliferation and induction of apoptosis in cancer cells.[1][2]

These application notes provide detailed protocols for utilizing this compound in key in vitro cell culture assays to evaluate its therapeutic potential. The described methodologies include assessing its impact on cancer cell viability, its ability to induce programmed cell death, and its mechanism of action on the NUAK2-YAP signaling pathway.

Data Presentation

The following tables summarize the quantitative data for this compound's inhibitory activity.

Target Parameter Value Cell Line Reference
NUAK2IC500.052 µM-[1][2]
SW480 Colorectal Cancer CellsIC503.16 µMSW480[1][2]

Signaling Pathway

The diagram below illustrates the role of this compound in the NUAK2-YAP signaling pathway. Under normal conditions, NUAK2 can inhibit the LATS1/2 kinase, a core component of the Hippo pathway. This inhibition prevents the phosphorylation of YAP, allowing it to translocate to the nucleus and promote the transcription of genes involved in cell proliferation and survival. This compound inhibits NUAK2, thereby relieving the inhibition of LATS1/2. Active LATS1/2 then phosphorylates YAP, leading to its cytoplasmic sequestration and subsequent degradation, which in turn suppresses the expression of YAP target genes and induces apoptosis.[5][6][7]

KHKI01215_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Upstream Signals Upstream Signals NUAK2 NUAK2 Upstream Signals->NUAK2 This compound This compound This compound->NUAK2 LATS1/2 LATS1/2 NUAK2->LATS1/2 YAP YAP LATS1/2->YAP Phosphorylation p-YAP (Inactive) p-YAP (Inactive) YAP->p-YAP (Inactive) YAP_n YAP YAP->YAP_n Translocation Degradation Degradation p-YAP (Inactive)->Degradation TEAD TEAD YAP_n->TEAD Target Gene Expression Target Gene Expression TEAD->Target Gene Expression Proliferation & Survival Proliferation & Survival Target Gene Expression->Proliferation & Survival Apoptosis Apoptosis Target Gene Expression->Apoptosis KHKI01215_Experimental_Workflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Experimentation cluster_analysis Phase 3: Analysis cluster_data Phase 4: Data Interpretation Cell_Culture Maintain Cancer Cell Line (e.g., SW480) Cell_Seeding Seed Cells in Appropriate Plates Cell_Culture->Cell_Seeding Compound_Prep Prepare this compound Stock and Working Solutions Treatment Treat Cells with this compound (Dose-Response & Time-Course) Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubate for Specified Duration Treatment->Incubation MTT_Assay Cell Viability Assay (MTT) Incubation->MTT_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Incubation->Apoptosis_Assay Western_Blot Western Blot Analysis (p-YAP/YAP) Incubation->Western_Blot IC50_Calc Calculate IC50 Value MTT_Assay->IC50_Calc Apoptosis_Quant Quantify Apoptotic Cells Apoptosis_Assay->Apoptosis_Quant Protein_Quant Quantify Protein Expression Western_Blot->Protein_Quant Conclusion Draw Conclusions on Efficacy & Mechanism IC50_Calc->Conclusion Apoptosis_Quant->Conclusion Protein_Quant->Conclusion

References

Application Notes and Protocols for the NUAK2 Inhibitor KHKI-01215

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the solubilization and experimental use of KHKI-01215, a potent inhibitor of NUAK family kinase 2 (NUAK2). The information is intended for researchers, scientists, and drug development professionals working in areas such as cancer biology and signal transduction.

General Properties of this compound

This compound is a small molecule inhibitor of NUAK2, a kinase implicated in cancer cell survival, proliferation, and invasion.[1] It has been shown to exhibit potent anticancer activity, for instance, by inducing apoptosis in SW480 colorectal cancer cells and inhibiting the YAP signaling pathway.[2][3]

Table 1: Physicochemical and Biological Properties of this compound

PropertyValueSource
Molecular Formula C24H26F3IN6O[2]
Molecular Weight 598.40 g/mol [2][3]
Appearance White to off-white solid[2][3]
Target NUAK2[1][2]
IC50 (NUAK2) 0.052 µM[2][3]
IC50 (SW480 cells) 3.16 µM[2]

Solubility and Storage

Proper dissolution and storage of this compound are critical for maintaining its stability and ensuring experimental reproducibility.[4] Based on available data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions.

Table 2: Solubility Data for this compound

SolventConcentrationNotesSource
DMSO 125 mg/mL (208.89 mM)Ultrasonic treatment may be required for complete dissolution. Use newly opened, anhydrous DMSO as the compound is hygroscopic.[2]

Table 3: Recommended Storage Conditions

FormatStorage TemperatureDurationNotesSource
Solid Powder -20°C3 yearsProtect from light and moisture.[2][3]
4°C2 years[2][3]
In Solvent (DMSO) -80°C6 monthsAliquot to avoid repeated freeze-thaw cycles.[2]
-20°C1 month[2]

Experimental Protocols

Preparation of a 100 mM Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.

  • Weigh: Tare a sterile microcentrifuge tube. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh 59.84 mg.

    • Calculation: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Mass (mg) = 0.1 mol/L x 0.001 L x 598.40 g/mol x 1000 mg/g = 59.84 mg

  • Dissolve: Add the calculated volume of anhydrous DMSO to the tube containing the powder. For the example above, add 1 mL of DMSO.

  • Mix: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is dissolved.[5]

  • Sonicate (If Necessary): If the compound does not fully dissolve, place the tube in an ultrasonic water bath for 5-10 minutes.[2][6] Gentle warming in a 37°C water bath may also aid dissolution, but check for temperature sensitivity.[5]

  • Aliquot: To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile, light-protected tubes.[5][7]

  • Store: Store the aliquots at -80°C for long-term storage (up to 6 months).[2]

G cluster_prep Stock Solution Preparation weigh 1. Weigh this compound Powder add_dmso 2. Add Anhydrous DMSO weigh->add_dmso vortex 3. Vortex Thoroughly add_dmso->vortex sonicate 4. Sonicate if Needed vortex->sonicate if not fully dissolved aliquot 5. Aliquot into Single-Use Tubes vortex->aliquot sonicate->aliquot store 6. Store at -80°C aliquot->store G cluster_pathway Simplified YAP Signaling Pathway NUAK2 NUAK2 YAP YAP (Active) NUAK2->YAP activates Apoptosis Apoptosis YAP->Apoptosis inhibits Proliferation Cell Proliferation & Survival YAP->Proliferation KHKI This compound KHKI->NUAK2 inhibits

References

Application Notes and Protocols: KHKI-01215 for SW480 Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for studying the effects of the NUAK2 inhibitor, KHKI-01215, on the SW480 human colorectal adenocarcinoma cell line. The provided methodologies are based on established research and offer a framework for investigating the anti-proliferative and pro-apoptotic activities of this compound.

Introduction

This compound is a potent inhibitor of NUAK family kinase 2 (NUAK2), a kinase implicated in cancer cell survival and proliferation.[1] Studies have demonstrated that this compound exhibits significant anti-cancer activity against the SW480 colorectal cancer cell line by suppressing cell proliferation and inducing apoptosis.[1] The mechanism of action involves the inhibition of the YAP signaling pathway.[1] These notes offer standardized protocols for key in vitro assays to assess the efficacy of this compound in SW480 cells.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound in relation to NUAK2 and the SW480 cell line.

ParameterValueCell Line/TargetReference
NUAK2 IC50 0.052 ± 0.011 µMNUAK2 Kinase
SW480 Proliferation IC50 3.16 ± 0.30 µMSW480[1]

Experimental Protocols

SW480 Cell Culture

This protocol describes the standard procedure for culturing and maintaining the SW480 human colorectal adenocarcinoma cell line.

Materials:

  • SW480 cell line (ATCC® CCL-228™)

  • Leibovitz's L-15 Medium (ATCC 30-2008)

  • Fetal Bovine Serum (FBS)

  • 0.25% (w/v) Trypsin-0.53 mM EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks (T-75)

  • Incubator (37°C, 100% air)

Procedure:

  • Complete Growth Medium Preparation: Prepare complete growth medium by supplementing Leibovitz's L-15 Medium with 10% (v/v) heat-inactivated FBS.

  • Cell Thawing:

    • Thaw the cryopreserved vial of SW480 cells rapidly in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

    • Centrifuge at 125 x g for 5-7 minutes.

    • Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium.

    • Transfer the cell suspension to a T-75 culture flask.

  • Cell Maintenance:

    • Incubate the cells at 37°C in a 100% air atmosphere.

    • Renew the culture medium 1 to 2 times per week.

    • Observe cells for confluence under an inverted microscope.

  • Subculturing:

    • When cells reach 80-90% confluence, remove and discard the culture medium.

    • Briefly rinse the cell layer with PBS.

    • Add 2.0 to 3.0 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 5-15 minutes, or until cells detach.

    • Add 6.0 to 8.0 mL of complete growth medium to inactivate the trypsin.

    • Gently pipette the cell suspension to ensure a single-cell suspension.

    • Dispense the cell suspension into new culture flasks at a recommended split ratio of 1:2 to 1:8.

    • Incubate the new cultures at 37°C in a 100% air atmosphere.

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of SW480 cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • SW480 cells

  • Complete growth medium

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • 96-well plates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding:

    • Harvest SW480 cells and resuspend in complete growth medium.

    • Seed 1 x 10^4 cells per well in a 96-well plate and incubate for 12-24 hours at 37°C.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete growth medium. It is recommended to test a range of concentrations around the known IC50 value (e.g., 0.1, 0.5, 1, 2.5, 5, 10, 20 µM).

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

    • Incubate the plate for 24, 48, or 72 hours at 37°C.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the log of the this compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol details the detection of apoptosis in SW480 cells treated with this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • SW480 cells

  • Complete growth medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed 1.5 x 10^6 SW480 cells per well in 6-well plates and incubate overnight.

    • Treat the cells with this compound at concentrations that induce apoptosis (e.g., 2x and 4x the IC50 value: approximately 6 µM and 12 µM) and a vehicle control (DMSO) for 24 to 48 hours.

  • Cell Harvesting and Washing:

    • Collect both adherent and floating cells. For adherent cells, use trypsinization.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour of staining.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

    • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Western Blot Analysis of the YAP Signaling Pathway

This protocol describes the detection of key proteins in the YAP signaling pathway in SW480 cells treated with this compound by Western blotting.

Materials:

  • SW480 cells

  • Complete growth medium

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-YAP, anti-YAP, anti-ANKRD1, anti-NUAK2, anti-CCN1, anti-PARP, anti-cleaved PARP, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • Seed SW480 cells in 6-well or 10 cm plates and treat with this compound (e.g., at IC50 and 2x IC50 concentrations) for 12 or 24 hours.[2]

    • Wash cells with cold PBS and lyse with RIPA buffer.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze the band intensities using densitometry software, normalizing to the loading control.

Visualizations

KHKI_01215_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus KHKI_01215 This compound NUAK2 NUAK2 KHKI_01215->NUAK2 Inhibits YAP_p p-YAP (Inactive) NUAK2->YAP_p Maintains Phosphorylation YAP YAP (Active) YAP_p->YAP Dephosphorylation (Inhibited by NUAK2) Nucleus Nucleus YAP->Nucleus Nuclear Translocation TEAD TEAD YAP->TEAD Binds Target_Genes Target Gene Transcription (e.g., ANKRD1, CCN1) TEAD->Target_Genes Activates Proliferation Cell Proliferation & Survival Target_Genes->Proliferation Promotes Apoptosis Apoptosis Proliferation->Apoptosis Inhibits Experimental_Workflow start Start: Culture SW480 Cells treat Treat with this compound (Varying Concentrations & Times) start->treat viability Cell Viability Assay (MTT) treat->viability apoptosis Apoptosis Assay (Annexin V/PI) treat->apoptosis western Western Blot Analysis (YAP Pathway Proteins) treat->western data Data Analysis: - IC50 Calculation - Apoptosis Quantification - Protein Expression Levels viability->data apoptosis->data western->data end Conclusion on this compound Efficacy data->end

References

Application Notes and Protocols for Western Blot Analysis of the YAP Pathway with KHKI-01215

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. A key effector of this pathway is the transcriptional co-activator Yes-associated protein (YAP). When the Hippo pathway is inactive, YAP translocates to the nucleus, where it binds to TEAD transcription factors to promote the expression of genes involved in cell growth and proliferation. Dysregulation of the YAP pathway is implicated in the development and progression of various cancers, making it an attractive target for therapeutic intervention.

KHKI-01215 is a potent and specific small molecule inhibitor of NUAK2, a kinase that has been shown to positively regulate YAP activity. Inhibition of NUAK2 by this compound leads to the suppression of the YAP signaling pathway, resulting in decreased cancer cell proliferation and induction of apoptosis.[1] Western blot analysis is a fundamental technique to elucidate the molecular mechanisms by which this compound exerts its effects on the YAP pathway, by quantifying the changes in the expression and phosphorylation status of key pathway proteins.

These application notes provide a detailed protocol for the Western blot analysis of YAP pathway proteins in response to treatment with this compound, along with illustrative data and pathway diagrams.

Key Proteins in the YAP Pathway for Western Blot Analysis

  • YAP: Total protein levels of YAP.

  • p-YAP (Ser127): Phosphorylation at Serine 127 sequesters YAP in the cytoplasm, inhibiting its transcriptional activity. An increase in p-YAP (Ser127) indicates pathway inhibition.

  • LATS1/2: Kinases that phosphorylate and inactivate YAP.

  • p-LATS1 (Thr1079): Phosphorylation at Threonine 1079 indicates activation of LATS1.

  • MST1/2: Kinases upstream of LATS1/2 that initiate the phosphorylation cascade.

  • p-MST1 (Thr183)/MST2 (Thr180): Phosphorylation at these sites indicates activation of MST1/2.

  • TEAD: Transcription factors that bind to YAP to mediate its downstream effects.

Illustrative Quantitative Data

The following table presents hypothetical quantitative data from a Western blot analysis of SW480 colorectal cancer cells treated with this compound. This data illustrates the expected dose-dependent effect of the inhibitor on key YAP pathway proteins. Data is represented as relative protein expression normalized to a loading control (e.g., GAPDH or β-actin).

Target ProteinVehicle Control (DMSO)This compound (1 µM)This compound (5 µM)This compound (10 µM)
p-YAP (Ser127) / YAP 1.01.83.55.2
Total YAP 1.00.90.80.7
p-LATS1 (Thr1079) / LATS1 1.02.14.36.8
Total LATS1 1.01.10.91.0
Downstream Target Gene (e.g., CTGF) 1.00.60.30.1

Note: This data is for illustrative purposes and represents the expected trend of YAP pathway inhibition by this compound.

Experimental Protocols

Cell Culture and Treatment with this compound
  • Cell Line: SW480 (human colorectal adenocarcinoma) or other appropriate cancer cell line with an active YAP pathway.

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Plate cells at a density of 2 x 10^5 cells/well in a 6-well plate and allow them to adhere overnight.

  • Treatment: Prepare stock solutions of this compound in DMSO. Dilute the stock solution in culture medium to the desired final concentrations (e.g., 1, 5, 10 µM). Treat the cells for a specified period (e.g., 24 hours). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

Protein Extraction
  • After treatment, aspirate the culture medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

  • Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors per well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.

  • Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA protein assay kit.

Western Blot Protocol
  • Sample Preparation: Mix an equal amount of protein (20-30 µg) from each sample with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.

  • Gel Electrophoresis: Load the samples onto a 10% SDS-polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane at 100V for 1-2 hours at 4°C.

  • Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in 5% BSA in TBST overnight at 4°C with gentle agitation. Recommended dilutions:

    • Rabbit anti-YAP (1:1000)

    • Rabbit anti-phospho-YAP (Ser127) (1:1000)

    • Rabbit anti-LATS1 (1:1000)

    • Rabbit anti-phospho-LATS1 (Thr1079) (1:1000)

    • Mouse anti-GAPDH (1:5000) or Rabbit anti-β-actin (1:5000)

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated goat anti-rabbit or anti-mouse secondary antibody (1:5000) in 5% non-fat dry milk in TBST for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Add enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the expression of the target proteins to the loading control.

Visualizations

YAP Signaling Pathway and Inhibition by this compound

YAP_Pathway cluster_upstream Upstream Signals cluster_core_kinase Hippo Core Kinase Cascade cluster_yap_regulation YAP Regulation cluster_nuclear_events Nuclear Events Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Mechanical Cues Mechanical Cues Mechanical Cues->MST1_2 pMST1_2 p-MST1/2 MST1_2->pMST1_2 Activation LATS1_2 LATS1/2 pLATS1_2 p-LATS1/2 LATS1_2->pLATS1_2 Phosphorylation pMST1_2->LATS1_2 YAP YAP pLATS1_2->YAP Phosphorylates pYAP p-YAP (Ser127) YAP->pYAP YAP_nuc YAP (Nuclear) YAP->YAP_nuc Translocation Cytoplasm Cytoplasmic Sequestration pYAP->Cytoplasm TEAD TEAD YAP_nuc->TEAD Target_Genes Target Gene Expression (e.g., CTGF, CYR61) TEAD->Target_Genes Activation Proliferation Cell Proliferation & Survival Target_Genes->Proliferation KHKI This compound NUAK2 NUAK2 KHKI->NUAK2 Inhibits NUAK2->LATS1_2 Inhibits Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cell_culture 1. Cell Culture & Treatment (SW480 cells + this compound) protein_extraction 2. Protein Extraction (RIPA Buffer) cell_culture->protein_extraction quantification 3. Protein Quantification (BCA Assay) protein_extraction->quantification sds_page 4. SDS-PAGE quantification->sds_page transfer 5. Protein Transfer (PVDF Membrane) sds_page->transfer blocking 6. Blocking (5% Milk/BSA in TBST) transfer->blocking primary_ab 7. Primary Antibody Incubation (overnight at 4°C) blocking->primary_ab secondary_ab 8. Secondary Antibody Incubation (1 hour at RT) primary_ab->secondary_ab detection 9. Detection (ECL Substrate) secondary_ab->detection analysis 10. Data Analysis (Densitometry) detection->analysis

References

Application Notes and Protocols for Apoptosis Assays Using KHKI-01215

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KHKI-01215 is a potent inhibitor of NUAK family kinase 2 (NUAK2), a protein kinase implicated in cancer cell survival and proliferation.[1] Studies have demonstrated that this compound effectively suppresses the proliferation of cancer cells, such as the SW480 colorectal cancer cell line, and induces programmed cell death, or apoptosis.[1][2] The mechanism of action of this compound involves the inhibition of the YAP signaling pathway.[2] These findings suggest that this compound holds promise as a potential therapeutic agent for cancer treatment.

These application notes provide detailed protocols for assessing the apoptotic effects of this compound on cancer cells. The following assays are described:

  • Annexin V/Propidium Iodide (PI) Staining: To detect early and late-stage apoptosis by identifying the externalization of phosphatidylserine (B164497) and loss of membrane integrity.

  • Caspase-3/7 Activity Assay: To measure the activity of key executioner caspases involved in the apoptotic cascade.

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay: To detect DNA fragmentation, a hallmark of late-stage apoptosis.

Data Presentation

The following table summarizes the reported in vitro activity of this compound.

ParameterCell LineValueReference
NUAK2 IC₅₀-0.052 ± 0.011 µM[1]
Cell Proliferation IC₅₀SW4803.16 ± 0.30 µM[1]

Signaling Pathway

This compound induces apoptosis by inhibiting NUAK2, which in turn suppresses the YAP signaling pathway. The diagram below illustrates this proposed mechanism.

KHKI01215_Signaling_Pathway KHKI This compound NUAK2 NUAK2 KHKI->NUAK2 YAP YAP Signaling Pathway NUAK2->YAP Apoptosis Apoptosis YAP->Apoptosis inhibition leads to

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Experimental Protocols

The following are detailed protocols for assessing apoptosis induced by this compound.

Annexin V/PI Apoptosis Assay by Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3]

Experimental Workflow:

AnnexinV_Workflow cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis seed Seed Cells treat Treat with this compound (and controls) seed->treat harvest Harvest Cells (include supernatant) treat->harvest wash_pbs Wash with cold PBS harvest->wash_pbs resuspend Resuspend in 1X Binding Buffer wash_pbs->resuspend add_stains Add Annexin V-FITC and Propidium Iodide resuspend->add_stains incubate Incubate for 15 min at RT in the dark add_stains->incubate add_buffer Add 1X Binding Buffer incubate->add_buffer analyze Analyze by Flow Cytometry add_buffer->analyze CaspaseGlo_Workflow cluster_setup Assay Setup cluster_reagent Reagent Addition cluster_measure Measurement seed Seed Cells in a 96-well plate treat Treat with this compound (and controls) seed->treat equilibrate Equilibrate plate and Caspase-Glo® 3/7 Reagent to room temperature treat->equilibrate add_reagent Add Caspase-Glo® 3/7 Reagent to each well equilibrate->add_reagent mix Mix on a plate shaker add_reagent->mix incubate Incubate at RT mix->incubate measure Measure luminescence incubate->measure TUNEL_Workflow cluster_prep Sample Preparation cluster_labeling TUNEL Labeling cluster_analysis Analysis treat Treat Cells with this compound fix Fix Cells (e.g., 4% Paraformaldehyde) treat->fix permeabilize Permeabilize Cells (e.g., 0.1% Triton X-100) fix->permeabilize add_mix Add TUNEL Reaction Mixture (TdT and labeled nucleotides) permeabilize->add_mix incubate Incubate at 37°C add_mix->incubate wash Wash Cells incubate->wash analyze Analyze by Fluorescence Microscopy or Flow Cytometry wash->analyze

References

Application Notes and Protocols for KHKI-01215 In Vivo Experimental Design in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

KHKI-01215 is a potent small molecule inhibitor of NUAK family kinase 2 (NUAK2), and to a lesser extent NUAK1, which are key regulators of the Hippo signaling pathway.[1] Dysregulation of the Hippo pathway, leading to the activation of the transcriptional co-activator YAP, is a frequent event in various cancers, including colorectal cancer.[2][3] this compound has demonstrated anti-cancer activity in vitro against colorectal cancer cell lines by inducing apoptosis and suppressing the YAP signaling pathway.[4][5] These application notes provide detailed protocols for the in vivo evaluation of this compound in mouse models of colorectal cancer, focusing on xenograft models.

Signaling Pathway

The Hippo signaling pathway is a critical regulator of organ size and tissue homeostasis. Its dysregulation contributes to tumorigenesis. In a simplified model, a cascade of kinases (MST1/2 and LATS1/2) phosphorylates and inactivates the transcriptional co-activator YAP. When the pathway is inactive, unphosphorylated YAP translocates to the nucleus, binds to TEAD transcription factors, and promotes the expression of genes involved in cell proliferation and survival. NUAK2 has been identified as a positive regulator of YAP activity, creating a feed-forward loop that promotes oncogenesis.[6][7] this compound, by inhibiting NUAK2, is expected to restore the inhibitory phosphorylation of YAP, leading to its cytoplasmic sequestration and the suppression of its target genes.

Hippo_Signaling_Pathway cluster_0 Hippo Pathway (Active) cluster_1 Hippo Pathway (Inactive) cluster_2 This compound Mechanism of Action MST1/2 MST1/2 LATS1/2 LATS1/2 MST1/2->LATS1/2 Activates YAP (P) YAP (Phosphorylated) LATS1/2->YAP (P) Phosphorylates Cytoplasm Cytoplasm YAP (P)->Cytoplasm Sequestration YAP YAP TEAD TEAD YAP->TEAD Binds Nucleus Nucleus YAP->Nucleus Translocation NUAK2 NUAK2 YAP->NUAK2 Upregulates Gene Expression Target Gene Expression TEAD->Gene Expression Promotes NUAK2->LATS1/2 Inhibits This compound This compound This compound->NUAK2 Inhibits

Caption: this compound inhibits NUAK2, disrupting a feed-forward loop with YAP.

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound and provide a template for organizing in vivo study data.

Table 1: In Vitro Activity of this compound

ParameterValueCell Line/AssayReference
NUAK2 IC500.052 µMTime-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay[4][5]
SW480 Cell Proliferation IC503.16 µMViability Assay[4][5]

Table 2: Template for In Vivo Efficacy Study Data

Treatment GroupDose (mg/kg) & ScheduleMean Tumor Volume (mm³) ± SEMPercent Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle ControlN/A0
This compound
Positive Control

Table 3: Template for In Vivo Pharmacokinetic Study Data

CompoundDose (mg/kg) & RouteCmax (ng/mL)Tmax (h)AUC0-t (ng·h/mL)Bioavailability (%)
This compound

Experimental Protocols

Colorectal Cancer Xenograft Mouse Model (Cell Line-Derived)

This protocol describes the establishment of a subcutaneous xenograft model using a human colorectal cancer cell line, such as SW480, which has been shown to be sensitive to this compound in vitro.

Materials:

  • SW480 human colorectal adenocarcinoma cells

  • Culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Matrigel (optional)

  • 6-8 week old immunodeficient mice (e.g., NOD/SCID or BALB/c nude)

  • Sterile syringes and needles (27-30 gauge)

  • Calipers

  • Anesthetic (e.g., isoflurane)

  • This compound

  • Vehicle for this compound (to be determined based on solubility and stability)

Procedure:

  • Cell Culture: Culture SW480 cells according to standard protocols. Harvest cells during the logarithmic growth phase.

  • Cell Preparation: Wash the cells with sterile PBS and resuspend them in a 1:1 mixture of PBS and Matrigel (optional, to improve tumor take rate) at a concentration of 5 x 106 to 1 x 107 cells per 100 µL. Keep the cell suspension on ice.

  • Tumor Implantation:

    • Anesthetize the mice using isoflurane.

    • Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice for tumor formation.

    • Once tumors are palpable, measure their dimensions 2-3 times per week using calipers.

    • Calculate tumor volume using the formula: Volume = (Length x Width2) / 2.

  • Treatment Initiation: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.

  • Drug Administration:

    • Prepare the this compound formulation fresh daily. The route of administration (e.g., oral gavage, intraperitoneal injection) and vehicle will need to be optimized.[8][9]

    • Administer this compound to the treatment group at a predetermined dose and schedule. The vehicle control group should receive an equivalent volume of the vehicle.

  • Efficacy Assessment:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.

    • Weigh the excised tumors.

    • Calculate the percent tumor growth inhibition (%TGI).

  • Toxicity Assessment: Monitor the mice for any signs of toxicity, including weight loss, changes in behavior, or altered appearance.

Xenograft_Workflow Cell_Culture SW480 Cell Culture Cell_Harvest Cell Harvest & Preparation Cell_Culture->Cell_Harvest Implantation Subcutaneous Implantation in Mice Cell_Harvest->Implantation Tumor_Monitoring Tumor Growth Monitoring Implantation->Tumor_Monitoring Randomization Randomization of Mice Tumor_Monitoring->Randomization Treatment Treatment with this compound or Vehicle Randomization->Treatment Efficacy_Assessment Efficacy Assessment (Tumor Volume, Weight) Treatment->Efficacy_Assessment Toxicity_Assessment Toxicity Assessment (Body Weight, Clinical Signs) Treatment->Toxicity_Assessment Endpoint Study Endpoint & Tissue Collection Efficacy_Assessment->Endpoint Toxicity_Assessment->Endpoint

Caption: Workflow for a cell line-derived xenograft study.
Orthotopic Colorectal Cancer Xenograft Mouse Model

This model more closely recapitulates the tumor microenvironment of human colorectal cancer.[1][10][11]

Materials:

  • Same as for the subcutaneous model.

  • Surgical instruments for laparotomy.

  • Sutures or surgical clips.

Procedure:

  • Cell Preparation: Prepare the colorectal cancer cell suspension as described for the subcutaneous model.

  • Surgical Procedure:

    • Anesthetize the mouse and place it in a supine position.

    • Make a midline abdominal incision to expose the cecum.

    • Carefully inject 20-50 µL of the cell suspension into the wall of the cecum.

    • Return the cecum to the abdominal cavity and close the incision with sutures or clips.

  • Post-Operative Care: Provide appropriate post-operative care, including analgesics.

  • Monitoring and Treatment:

    • Monitor the mice for tumor development, which may be assessed by imaging (e.g., bioluminescence if using luciferase-expressing cells) or at the study endpoint.

    • Initiate treatment with this compound as described for the subcutaneous model.

  • Endpoint Analysis: At the end of the study, euthanize the mice and collect the primary tumor and any metastatic lesions for analysis.

Pharmacokinetic (PK) Study

A PK study is essential to determine the absorption, distribution, metabolism, and excretion (ADME) of this compound in mice.

Procedure:

  • Animal Acclimation: Acclimate mice for at least one week before the study.

  • Drug Administration: Administer a single dose of this compound to a cohort of mice via the intended clinical route (e.g., oral gavage) and intravenously to another cohort to determine bioavailability.

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dose.[8]

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of this compound.

  • Data Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, and bioavailability.

Concluding Remarks

The protocols provided here offer a framework for the in vivo evaluation of this compound in mouse models of colorectal cancer. It is crucial to note that specific parameters such as the optimal dose, administration schedule, and formulation of this compound will need to be determined empirically through well-designed dose-finding and pharmacokinetic studies. The selection of the appropriate mouse model will depend on the specific research question, with orthotopic models offering a more clinically relevant microenvironment. These studies will be instrumental in advancing our understanding of the therapeutic potential of this compound for the treatment of colorectal cancer.

References

Application Notes and Protocols for Cell Proliferation Assay Using KHKI-01215

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KHKI-01215 is a potent and selective inhibitor of NUAK family kinase 2 (NUAK2), a serine/threonine kinase that has emerged as a promising target in cancer therapy.[1] NUAK2 is implicated in several cellular processes crucial for cancer progression, including cell survival, proliferation, and invasion.[1] One of the key signaling pathways regulated by NUAK2 is the Hippo-YAP pathway, where NUAK2 acts as a positive regulator of the transcriptional co-activator YAP (Yes-associated protein).[2][3][4] By inhibiting NUAK2, this compound effectively suppresses the downstream activity of YAP, leading to a reduction in the expression of genes that promote cell proliferation and survival.[1]

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in cell proliferation assays. The information is intended to guide researchers in accurately assessing the anti-proliferative effects of this compound in relevant cancer cell lines.

Mechanism of Action: Inhibition of the NUAK2-YAP Signaling Pathway

This compound exerts its anti-proliferative effects by targeting NUAK2, a key upstream kinase of the Hippo-YAP signaling pathway. In many cancers, the Hippo pathway is dysregulated, leading to the persistent activation of YAP. Activated YAP translocates to the nucleus, where it binds to TEAD transcription factors to drive the expression of genes involved in cell proliferation and apoptosis resistance.

NUAK2 promotes YAP activity by phosphorylating and inactivating LATS1 (Large Tumor Suppressor 1), a core component of the Hippo pathway. In its active state, LATS1 phosphorylates YAP, leading to its cytoplasmic retention and subsequent degradation. By inhibiting NUAK2, this compound prevents the inactivation of LATS1. Consequently, LATS1 remains active to phosphorylate YAP, leading to its cytoplasmic sequestration and the inhibition of its transcriptional activity. This ultimately results in a decrease in the expression of YAP target genes and a reduction in cancer cell proliferation.

NUAK2_YAP_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KHKI This compound NUAK2 NUAK2 KHKI->NUAK2 Inhibits LATS1_active Active LATS1 NUAK2->LATS1_active Inhibits (Phosphorylation) LATS1_inactive Inactive LATS1 YAP YAP LATS1_active->YAP Phosphorylates YAP_P Phosphorylated YAP (Inactive) Degradation Degradation YAP_P->Degradation cluster_cytoplasm cluster_cytoplasm TEAD TEAD YAP->TEAD Binds ProliferationGenes Cell Proliferation Target Genes cluster_nucleus cluster_nucleus YAP->cluster_nucleus Translocation TEAD->ProliferationGenes Activates Transcription

Caption: this compound inhibits NUAK2, leading to YAP inactivation.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified against its direct target, NUAK2, and its effect on cancer cell proliferation has been determined in the SW480 colorectal cancer cell line.

ParameterValueCell Line/TargetReference
IC50 (NUAK2 Inhibition) 0.052 µMNUAK2 Kinase[1]
IC50 (Cell Proliferation) 3.16 µMSW480[1]

Experimental Protocols

Several methods can be employed to assess the effect of this compound on cell proliferation.[5][6] The choice of assay depends on the specific research question, available equipment, and cell type.[5] Below are detailed protocols for three common and robust assays: the MTT assay, the BrdU incorporation assay, and the EdU incorporation assay.

Protocol 1: MTT Cell Proliferation Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[7][8] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan (B1609692) product.[9]

Materials:

  • SW480 cells (or other relevant cancer cell line)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count SW480 cells.

    • Seed 5,000 cells per well in 100 µL of complete culture medium in a 96-well plate.

    • Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. It is recommended to test a range of concentrations (e.g., 0.1 µM to 100 µM) to determine the IC50 value.

    • Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

    • Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will convert MTT to formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently on an orbital shaker for 15 minutes to ensure complete solubilization.[7]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.[10]

Data Analysis:

  • Subtract the absorbance of the blank wells (medium only) from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

MTT_Workflow start Start seed Seed Cells (96-well plate) start->seed incubate1 Incubate (Overnight) seed->incubate1 treat Treat with this compound (48-72h) incubate1->treat add_mtt Add MTT Solution (4h incubation) treat->add_mtt solubilize Solubilize Formazan (DMSO) add_mtt->solubilize read Read Absorbance (570 nm) solubilize->read analyze Analyze Data (Calculate IC50) read->analyze end End analyze->end

Caption: Workflow for the MTT cell proliferation assay.
Protocol 2: BrdU Incorporation Assay

This assay measures DNA synthesis by detecting the incorporation of the thymidine (B127349) analog bromodeoxyuridine (BrdU) into the DNA of proliferating cells.[11]

Materials:

  • SW480 cells

  • Complete culture medium

  • This compound

  • BrdU Labeling Reagent (10 mM)

  • Fixing/Denaturing Solution

  • Anti-BrdU antibody (conjugated to HRP or a fluorophore)

  • Substrate (e.g., TMB for HRP)

  • Stop Solution (if using a colorimetric substrate)

  • 96-well plates

  • Microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol.

  • BrdU Labeling:

    • After the desired treatment period with this compound, add BrdU labeling reagent to each well to a final concentration of 10 µM.

    • Incubate for 2-4 hours at 37°C to allow for BrdU incorporation into newly synthesized DNA.[12]

  • Fixation and DNA Denaturation:

    • Carefully remove the medium.

    • Add 100 µL of Fixing/Denaturing solution to each well and incubate for 30 minutes at room temperature.[11] This step fixes the cells and denatures the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.

  • Antibody Incubation:

    • Remove the fixing/denaturing solution and wash the wells three times with PBS.

    • Add 100 µL of diluted anti-BrdU antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the wells three times with PBS.

    • If using an HRP-conjugated antibody, add 100 µL of TMB substrate and incubate until color develops (5-30 minutes).[11] Stop the reaction by adding 100 µL of stop solution.

    • If using a fluorescently-conjugated antibody, proceed directly to imaging.

  • Measurement:

    • For colorimetric detection, measure the absorbance at 450 nm.[11]

    • For fluorescent detection, measure the fluorescence intensity using a microplate reader or capture images with a fluorescence microscope.

Data Analysis:

  • Similar to the MTT assay, calculate the percentage of proliferation for each treatment relative to the vehicle control and determine the IC50 value.

Protocol 3: EdU (5-ethynyl-2'-deoxyuridine) Incorporation Assay

The EdU assay is another method to measure DNA synthesis and is often considered more efficient than the BrdU assay as it does not require harsh DNA denaturation.[13] EdU is incorporated into DNA and then detected via a click chemistry reaction.[13][14] This protocol is adapted for flow cytometry analysis.

Materials:

  • SW480 cells

  • Complete culture medium

  • This compound

  • EdU solution (e.g., 10 mM)

  • Click-iT® EdU Flow Cytometry Assay Kit (or similar) containing:

    • Fixative

    • Permeabilization and wash reagent

    • Click reaction components (e.g., fluorescent azide, copper sulfate)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate and treat with this compound as described previously.

  • EdU Labeling:

    • Add EdU to the culture medium to a final concentration of 10 µM.[12]

    • Incubate for 2 hours at 37°C.[12]

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and wash once with 1% BSA in PBS.

    • Fix the cells by adding a fixative (e.g., 4% paraformaldehyde) and incubating for 15 minutes at room temperature.[13]

  • Permeabilization:

    • Wash the fixed cells with 1% BSA in PBS.

    • Permeabilize the cells by adding a saponin-based permeabilization and wash reagent and incubating for 15 minutes.[5]

  • Click Reaction:

    • Prepare the Click-iT® reaction cocktail according to the manufacturer's protocol.

    • Add the reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.[15]

  • Analysis:

    • Wash the cells once with the permeabilization and wash reagent.

    • Resuspend the cells in an appropriate buffer for flow cytometry.

    • Analyze the samples on a flow cytometer to determine the percentage of EdU-positive (proliferating) cells.

Data Analysis:

  • Gate the cell populations based on forward and side scatter to exclude debris.

  • Quantify the percentage of fluorescently labeled (EdU-positive) cells in the treated and control samples.

  • Plot the percentage of proliferation against the this compound concentration to determine the IC50.

EdU_Workflow start Start seed_treat Seed and Treat Cells with this compound start->seed_treat add_edu Add EdU (2h incubation) seed_treat->add_edu harvest Harvest and Fix Cells add_edu->harvest permeabilize Permeabilize Cells harvest->permeabilize click_reaction Perform Click Reaction permeabilize->click_reaction analyze Analyze by Flow Cytometry click_reaction->analyze end End analyze->end

Caption: Workflow for the EdU cell proliferation assay.

Concluding Remarks

This compound is a valuable tool for investigating the role of the NUAK2-YAP signaling pathway in cancer cell proliferation. The protocols provided herein offer robust and reproducible methods for assessing the anti-proliferative efficacy of this compound. Proper experimental design, including appropriate controls and concentration ranges, is crucial for obtaining accurate and meaningful data. The selection of the most suitable assay will depend on the specific experimental goals and available resources.

References

Application Notes and Protocols for KHKI-01215

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KHKI-01215 is a potent and selective inhibitor of NUAK family kinase 2 (NUAK2), a serine/threonine kinase that plays a crucial role in various cellular processes, including cell proliferation, apoptosis, and senescence.[1][2][3] As a downstream effector in the Hippo signaling pathway, NUAK2 has emerged as a promising therapeutic target in oncology. This compound exerts its anticancer effects by inhibiting NUAK2, which in turn modulates the activity of the Yes-associated protein (YAP) signaling pathway.[2] These application notes provide detailed information on the stability, storage, and handling of this compound, along with protocols for its use in research settings.

Physicochemical Properties

PropertyValueReference
Chemical Name 4-(3-(dimethylamino)phenoxy)-5-iodo-N-(4-(4-methylpiperzin-1-yl)-3-(trifluoromethyl)phenyl)pyrimidine-2-amineN/A
Molecular Formula C28H30F3IN6ON/A
Molecular Weight 666.48 g/mol N/A
IC50 (NUAK2) 0.052 µM[2]

Stability and Storage Conditions

Proper storage and handling of this compound are critical to ensure its stability and activity for research applications. The following storage conditions are recommended based on commercially available information.

Recommended Storage Conditions
FormatStorage TemperatureShelf LifeSource
Solid Room temperature (in continental US; may vary elsewhere)Not specified[4]
Stock Solution (-20°C) -20°C1 month[4]
Stock Solution (-80°C) -80°C6 months[4]

Note: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.

Experimental Protocols

Preparation of Stock Solutions

It is recommended to prepare a high-concentration stock solution of this compound in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for this purpose.

Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • Sterile, tightly sealed vials

Procedure:

  • Equilibrate the vial of solid this compound to room temperature before opening.

  • Prepare a stock solution of a desired concentration (e.g., 10 mM) by dissolving the appropriate amount of this compound in anhydrous DMSO.

  • Vortex briefly to ensure complete dissolution.

  • Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol for Assessing In Vitro Stability in Cell Culture Medium

This protocol provides a general framework for evaluating the stability of this compound in a specific cell culture medium.

Materials:

  • This compound stock solution (in DMSO)

  • Cell culture medium (e.g., DMEM, RPMI-1640) with and without fetal bovine serum (FBS)

  • Phosphate-buffered saline (PBS)

  • 24-well tissue culture plates

  • Incubator (37°C, 5% CO2)

  • High-performance liquid chromatography (HPLC) system with a suitable column and detector

Procedure:

  • Prepare a working solution of this compound at the desired final concentration (e.g., 10 µM) by diluting the stock solution in the cell culture medium.

  • Add 1 mL of the working solution to triplicate wells of a 24-well plate for each condition (e.g., medium with 10% FBS, serum-free medium).

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2.

  • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect an aliquot (e.g., 100 µL) from each well. The 0-hour time point should be collected immediately after adding the working solution.

  • Analyze the collected samples by a validated stability-indicating HPLC method to determine the concentration of this compound remaining at each time point.

  • Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.

Protocol for Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods. This protocol outlines a general approach for conducting a forced degradation study on this compound.

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.

  • Thermal Degradation: 105°C for 48 hours (solid state).

  • Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines.

Procedure:

  • Prepare solutions of this compound (e.g., 1 mg/mL) in the respective stress condition media.

  • Incubate the samples under the specified conditions for the designated time.

  • At the end of the incubation period, neutralize the acidic and basic samples.

  • Analyze all samples, including a non-degraded control, by a suitable analytical method, such as HPLC with a photodiode array (PDA) detector or mass spectrometry (MS), to identify and quantify any degradation products.

Signaling Pathway

This compound is an inhibitor of NUAK2, which is a component of the Hippo signaling pathway. The Hippo pathway is a key regulator of organ size, cell proliferation, and apoptosis. Dysregulation of this pathway is frequently observed in cancer. NUAK2 has been shown to be a transcriptional target of YAP, and it participates in a feed-forward loop to maximize YAP activity.[5] this compound's inhibition of NUAK2 disrupts this loop.

NUAK2_YAP_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm YAP_TAZ_TEAD YAP/TAZ-TEAD Complex Target_Genes Target Gene Expression (e.g., NUAK2, CTGF, CYR61) YAP_TAZ_TEAD->Target_Genes NUAK2 NUAK2 Target_Genes->NUAK2 Transcription & Translation Upstream_Signals Upstream Signals (e.g., Cell Density, Mechanical Stress) Hippo_Kinase_Cascade Hippo Kinase Cascade (MST1/2, SAV1) Upstream_Signals->Hippo_Kinase_Cascade LATS1_2 LATS1/2 Hippo_Kinase_Cascade->LATS1_2 p_YAP_TAZ Phosphorylated YAP/TAZ (Inactive) LATS1_2->p_YAP_TAZ Phosphorylation YAP_TAZ YAP/TAZ YAP_TAZ->YAP_TAZ_TEAD Nuclear Translocation NUAK2->LATS1_2 Inhibition KHKI_01215 This compound KHKI_01215->NUAK2

Caption: The NUAK2-YAP signaling pathway and the inhibitory action of this compound.

Experimental Workflow

The following diagram illustrates a general workflow for evaluating the in vitro efficacy of this compound.

KHKI_01215_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis A Prepare this compound Stock Solution C Treat Cells with Varying Concentrations of this compound A->C B Culture Cancer Cell Line B->C D Incubate for Defined Time Period C->D E Cell Viability Assay (e.g., MTT, CellTiter-Glo) D->E F Apoptosis Assay (e.g., Annexin V Staining) D->F G Western Blot for Signaling Pathway Proteins (e.g., p-YAP, YAP, NUAK2) D->G H qPCR for YAP Target Genes D->H

Caption: A typical experimental workflow for characterizing the effects of this compound.

References

KINOMEscan® Profiling of KHKI-01215: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the kinase selectivity profiling of KHKI-01215, a potent inhibitor of NUAK family kinase 2 (NUAK2). The data presented is derived from KINOMEscan®, a competitive binding assay platform. Included are quantitative results of the screening, a detailed protocol for the KINOMEscan® assay, and diagrams illustrating the experimental workflow and the relevant NUAK2 signaling pathway. This information is intended to guide researchers in the evaluation and application of this compound in kinase-targeted drug discovery and development.

Introduction

This compound is a small molecule inhibitor targeting NUAK2, a serine/threonine kinase implicated in cancer cell survival, proliferation, and invasion.[1][2] Understanding the selectivity profile of kinase inhibitors is crucial for predicting their therapeutic efficacy and potential off-target effects. The KINOMEscan® platform offers a robust method for assessing the interactions of a compound against a large panel of kinases, providing a comprehensive selectivity profile. This application note summarizes the KINOMEscan® profiling of this compound and provides the necessary protocols for replicating and expanding upon these findings.

Data Presentation

The kinase selectivity of this compound was assessed using the KINOMEscan® platform. The compound was screened at a concentration of 1 µM against a panel of 410 kinases. The results are summarized in the tables below.

Table 1: Primary Target Inhibition

TargetDescriptionIC50 (nM)
NUAK2NUAK family kinase 252

Table 2: KINOMEscan® Selectivity Profile at 1 µM

ParameterValue
Screening Concentration1 µM
Number of Kinases Screened410
Number of Kinases with <5% of Control11

Note: The specific identities of the 11 kinases that exhibited a percent of control (PoC) of less than 5% are not detailed in the publicly available literature. This indicates a relatively high selectivity for its primary target, NUAK2, under these screening conditions.

Experimental Protocols

KINOMEscan® Competition Binding Assay

This protocol outlines the general steps for performing a KINOMEscan® assay to determine the kinase selectivity profile of a test compound like this compound.

1. Reagents and Materials:

  • Test compound (this compound) dissolved in DMSO

  • KINOMEscan® kinase panel (e.g., 410 kinases)

  • DNA-tagged kinases

  • Immobilized, active-site directed ligand

  • Binding buffer

  • Wash buffer

  • Elution buffer

  • qPCR reagents

  • Multi-well plates

2. Assay Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound to the desired screening concentration (e.g., 1 µM) in the appropriate assay buffer.

  • Binding Reaction Setup:

    • In each well of a multi-well plate, combine the DNA-tagged kinase, the immobilized ligand, and the test compound (this compound).

    • Include a DMSO-only control to represent 0% inhibition.

    • The total reaction volume and specific concentrations of kinase and ligand should be optimized for each kinase assay.

  • Incubation: Incubate the reaction mixture to allow the binding to reach equilibrium. Incubation times and temperatures may vary depending on the specific kinase.

  • Washing: After incubation, wash the wells to remove unbound components, including the test compound and any unbound kinase.

  • Elution: Elute the bound kinase from the immobilized ligand.

  • Quantification by qPCR: Quantify the amount of eluted, DNA-tagged kinase using quantitative PCR (qPCR). The amount of kinase bound to the solid support is inversely proportional to the affinity of the test compound for the kinase.

  • Data Analysis:

    • Calculate the percent of control (PoC) for each kinase interaction using the following formula:

    • A lower PoC value indicates stronger binding of the test compound to the kinase.

Visualizations

KINOMEscan® Experimental Workflow

KINOMEscan_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Compound This compound in DMSO Mix Combine in Well: - Kinase - Ligand - this compound Compound->Mix Kinase DNA-Tagged Kinase Kinase->Mix Ligand Immobilized Ligand Ligand->Mix Incubate Incubate to Equilibrium Mix->Incubate Wash Wash Unbound Components Incubate->Wash Elute Elute Bound Kinase Wash->Elute qPCR Quantify Kinase via qPCR Elute->qPCR Analysis Calculate Percent of Control (PoC) qPCR->Analysis

Caption: KINOMEscan® experimental workflow for kinase inhibitor profiling.

NUAK2 Signaling Pathway

This compound inhibits NUAK2, which is a key regulator of the Hippo-YAP signaling pathway. This pathway plays a critical role in cell proliferation and apoptosis.

NUAK2_Signaling cluster_hippo Hippo Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MST1_2 MST1/2 LATS1_2 LATS1/2 MST1_2->LATS1_2 activates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates MOB1 MOB1 MOB1->LATS1_2 activates SAV1 SAV1 SAV1->MST1_2 activates YAP_TAZ_p p-YAP/TAZ Degradation Degradation YAP_TAZ_p->Degradation YAP_TAZ->YAP_TAZ_p YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n translocates TEAD TEAD YAP_TAZ_n->TEAD Transcription Gene Transcription (Proliferation, Anti-Apoptosis) TEAD->Transcription promotes KHKI_01215 This compound NUAK2 NUAK2 KHKI_01215->NUAK2 inhibits NUAK2->LATS1_2 inhibits

References

Troubleshooting & Optimization

Technical Support Center: Optimizing KHKI-01215 Concentration for Apoptosis Induction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of KHKI-01215 in apoptosis induction experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent inhibitor of NUAK family kinase 2 (NUAK2).[1][2] It functions by blocking the activity of the NUAK2 enzyme, which is a component of the Hippo signaling pathway.[2] This inhibition leads to the suppression of the YES1-associated transcriptional regulator (YAP) signaling pathway, which ultimately induces apoptosis in cancer cells.[1][2]

Q2: What is the recommended starting concentration for this compound to induce apoptosis?

The optimal concentration of this compound for apoptosis induction is cell-line dependent. For SW480 colorectal cancer cells, a concentration range of 1 µM to 10 µM is a reasonable starting point for dose-response experiments. The half-maximal inhibitory concentration (IC50) for SW480 cell proliferation is 3.16 ± 0.30 μM.[2] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.

Q3: What is the typical incubation time required to observe apoptosis with this compound?

The incubation time for observing apoptosis is both concentration- and cell-line dependent. For SW480 cells, Western blot analysis has shown changes in protein expression related to the YAP pathway within 12 hours, and an increase in cleaved PARP, a marker of apoptosis, at 24 hours when treated with concentrations of 1 µM, 3 µM, and 10 µM.[3] A time-course experiment (e.g., 12, 24, 48 hours) is recommended to determine the optimal incubation period for your experimental system.

Q4: In which cell lines has this compound been shown to be effective?

Currently, the primary published data on the pro-apoptotic effects of this compound is in the SW480 human colorectal cancer cell line.[2][3] Further research is needed to determine its efficacy in other cancer cell lines.

Q5: How does inhibition of NUAK2 by this compound lead to apoptosis?

NUAK2 is a component of a signaling pathway that ultimately regulates the activity of YAP, a transcriptional co-activator.[4] By inhibiting NUAK2, this compound disrupts this pathway, leading to a decrease in the expression of YAP target genes that are critical for cancer cell survival and proliferation.[2] This disruption of pro-survival signaling triggers the apoptotic cascade, leading to programmed cell death. One of the key indicators of this is the cleavage of Poly (ADP-ribose) polymerase 1 (PARP), which is observed after treatment with this compound.[3]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No or low apoptosis observed Suboptimal this compound Concentration: The concentration used may be too low for the specific cell line.Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 20 µM) to determine the optimal dose for apoptosis induction in your cell line.
Insufficient Incubation Time: The duration of treatment may not be long enough to induce a detectable apoptotic response.Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the optimal incubation time for your cell line and this compound concentration.
Cell Line Resistance: The cell line used may be resistant to NUAK2 inhibition-induced apoptosis.Consider using a different cell line or a positive control for apoptosis (e.g., staurosporine) to ensure the assay is working correctly.
Compound Instability: this compound may have degraded due to improper storage or handling.Ensure this compound is stored according to the manufacturer's instructions. Prepare fresh stock solutions for each experiment.
High background in apoptosis assays Improper sample handling: Rough handling of cells can cause mechanical damage and membrane rupture, leading to false positives.Handle cells gently during harvesting and staining procedures.
Reagent concentration too high: Excessive concentrations of staining reagents (e.g., Annexin V, Propidium Iodide) can lead to non-specific binding.Titrate staining reagents to determine the optimal concentration for your cell type.
Inconsistent results between experiments Variability in cell culture conditions: Differences in cell passage number, confluency, or media can affect the cellular response to this compound.Maintain consistent cell culture practices, including using cells within a specific passage number range and seeding at a consistent density.
Inaccurate pipetting: Errors in pipetting can lead to incorrect concentrations of this compound or reagents.Calibrate pipettes regularly and use proper pipetting techniques.

Data Presentation

Table 1: Inhibitory Activity of this compound

Target Cell Line IC50 (µM)
NUAK2-0.052 ± 0.011
Cell ProliferationSW4803.16 ± 0.30

Data sourced from Lee SH, et al., 2024.[2]

Table 2: Concentration and Time-Dependent Effects of this compound on Key Proteins in SW480 Cells (from Western Blot Analysis)

Protein Concentration (µM) Time (hours) Observed Effect
Phosphorylated YAP1, 3, 1012Decrease
YAP1, 3, 1012No significant change
ANKRD11, 3, 1012Decrease
CCN11, 3, 1024Decrease
Cleaved PARP1, 3, 1024Increase

Data interpreted from the Western blot image in Lee SH, et al., 2024.[3]

Experimental Protocols

Protocol 1: Western Blot Analysis of Apoptosis Markers

This protocol is a general guideline based on the methods used in the study by Lee et al. (2024)[2][3] and should be optimized for your specific experimental conditions.

1. Cell Culture and Treatment:

  • Seed SW480 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Treat cells with the desired concentrations of this compound (e.g., 1 µM, 3 µM, 10 µM) or vehicle control (e.g., DMSO) for the desired time points (e.g., 12 or 24 hours).

2. Cell Lysis:

  • After treatment, wash the cells twice with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing occasionally.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein lysate.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit.

4. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE on a polyacrylamide gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against your proteins of interest (e.g., anti-YAP, anti-phospho-YAP, anti-PARP, anti-cleaved PARP, and a loading control like anti-β-actin) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

KHKI_01215_Signaling_Pathway cluster_pathway This compound Induced Apoptosis Pathway KHKI_01215 This compound NUAK2 NUAK2 KHKI_01215->NUAK2 Inhibits YAP_TAZ YAP/TAZ (Inactive) NUAK2->YAP_TAZ Promotes Inactivation YAP_TAZ_active YAP/TAZ (Active) NUAK2->YAP_TAZ_active Suppresses Activation Proliferation Cell Proliferation & Survival YAP_TAZ_active->Proliferation Drives Apoptosis Apoptosis YAP_TAZ_active->Apoptosis Inhibits

Caption: this compound signaling pathway leading to apoptosis.

Experimental_Workflow cluster_prep Preparation cluster_analysis Apoptosis Analysis cluster_data Data Interpretation Cell_Culture 1. Cell Seeding (e.g., SW480) KHKI_Treatment 2. This compound Treatment (Dose & Time Course) Cell_Culture->KHKI_Treatment Annexin_V 3a. Annexin V / PI Staining (Flow Cytometry) KHKI_Treatment->Annexin_V Western_Blot 3b. Western Blot (Cleaved PARP, Caspase-3) KHKI_Treatment->Western_Blot Data_Analysis 4. Quantify Apoptotic Cells & Protein Levels Annexin_V->Data_Analysis Western_Blot->Data_Analysis Conclusion 5. Determine Optimal Concentration Data_Analysis->Conclusion

Caption: Experimental workflow for optimizing this compound.

References

Troubleshooting KHKI-01215 solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with the NUAK2 inhibitor, KHKI-01215.

Troubleshooting Guides

Issue 1: this compound Precipitates Upon Dilution in Aqueous Buffer

This is a common issue for many kinase inhibitors which are often lipophilic in nature. The abrupt change in solvent polarity when diluting a DMSO stock into an aqueous buffer can cause the compound to crash out of solution.

Troubleshooting Workflow:

G start Precipitation Observed step1 Decrease Final DMSO Concentration (e.g., to <0.5%) start->step1 Initial Step step2 Introduce a Co-solvent (e.g., Ethanol (B145695), PEG400) step1->step2 If precipitation persists step3 Adjust Buffer pH (based on predicted pKa) step2->step3 If precipitation persists step4 Utilize a Solubility Enhancer (e.g., Cyclodextrin, Surfactant) step3->step4 If precipitation persists end Solution Remains Clear step4->end Successful Solubilization

Caption: Troubleshooting workflow for this compound precipitation.

Detailed Steps:

  • Lower Final Solvent Concentration: Aim for the lowest possible final concentration of your organic solvent (e.g., DMSO) in the assay. While this compound is soluble in DMSO, high concentrations can be toxic to cells and can still lead to precipitation upon dilution. A final DMSO concentration of less than 0.5% is generally recommended.

  • Employ a Co-solvent System: The addition of a water-miscible organic solvent to your aqueous buffer can increase the solubility of this compound. Ethanol and polyethylene (B3416737) glycol 400 (PEG400) are common choices. Experiment with different ratios of co-solvent to aqueous buffer.

  • pH Adjustment: The solubility of ionizable compounds can be significantly influenced by pH. Based on the chemical structure of this compound, which contains several amine groups, it is predicted to be a weak base. Therefore, lowering the pH of the buffer (making it more acidic) should increase its solubility. It is advisable to test a range of pH values that are compatible with your experimental system.

  • Use Solubility Enhancers:

    • Cyclodextrins: Molecules like hydroxypropyl-β-cyclodextrin (HP-β-CD) can form inclusion complexes with hydrophobic drugs, effectively increasing their aqueous solubility.

    • Surfactants: Low concentrations (0.01-0.1%) of non-ionic surfactants such as Tween® 20 or Triton™ X-100 can help to keep the compound in solution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: The recommended solvent for preparing a high-concentration stock solution of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). It is soluble in DMSO at 125 mg/mL (208.89 mM); however, this requires sonication.[1] It is also crucial to use newly opened DMSO as it is hygroscopic, and absorbed water can negatively impact solubility.[1]

Q2: My this compound is difficult to dissolve even in DMSO. What can I do?

A2: If you are experiencing difficulty dissolving this compound in DMSO, gentle warming (e.g., 37°C) and sonication can be used to aid dissolution.[1] Ensure the vial is tightly capped to prevent solvent evaporation and exposure to moisture.

Q3: What is the mechanism of action of this compound?

A3: this compound is an inhibitor of NUAK family kinase 2 (NUAK2) with an IC50 of 0.052 μM.[1] By inhibiting NUAK2, it also inhibits the YAP signaling pathway, which is involved in cell proliferation and apoptosis.[1]

Q4: How should I store this compound solutions?

A4: this compound powder should be stored at -20°C for up to 3 years.[1] Once in solvent, it is recommended to store stock solutions in small, single-use aliquots at -80°C for up to 6 months or at -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[1]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventConcentrationNotes
DMSO125 mg/mL (208.89 mM)Requires sonication; use of anhydrous DMSO is critical.[1]

Table 2: Illustrative Solubility of this compound in Co-solvent Systems

Co-solvent System (v/v)Apparent Solubility (µM)
PBS (pH 7.4) with 0.5% DMSO< 5
PBS (pH 7.4) with 1% DMSO10-15
10% Ethanol in PBS (pH 7.4) with 0.5% DMSO25-35
10% PEG400 in PBS (pH 7.4) with 0.5% DMSO30-40

Note: Data in Table 2 is illustrative and based on the expected behavior of similar poorly soluble kinase inhibitors. Actual solubility should be determined experimentally.

Table 3: Predicted Ionization Properties of this compound

PropertyPredicted ValueImplication for Solubility
Most Basic pKa~8.5Increased solubility at pH < 7.5

Note: pKa value is an in-silico prediction and should be used as a guide for pH optimization experiments.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Equilibrate the this compound vial to room temperature before opening.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).

  • Vortex the tube vigorously for 1-2 minutes.

  • If the solid is not completely dissolved, place the tube in a sonicator water bath and sonicate for 10-15 minutes. Gentle warming to 37°C can also be applied.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquot the stock solution into single-use tubes and store at -80°C.

Protocol 2: Solubility Testing in a Co-solvent System
  • Prepare a series of co-solvent buffers (e.g., 5%, 10%, 20% ethanol in PBS pH 7.4).

  • Prepare a high-concentration intermediate stock of this compound in DMSO (e.g., 10 mM).

  • Add a small volume of the intermediate DMSO stock to each co-solvent buffer to achieve a final concentration that is above the expected solubility limit. Ensure the final DMSO concentration is constant across all samples (e.g., 0.5%).

  • Vortex each sample and incubate at room temperature for 1-2 hours to allow for equilibration.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any undissolved compound.

  • Carefully collect the supernatant and determine the concentration of soluble this compound using a suitable analytical method such as HPLC or UV-Vis spectrophotometry.

Protocol 3: Enhancing Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
  • Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., 10% w/v in PBS pH 7.4).

  • Add this compound powder directly to the HP-β-CD solution to achieve the desired final concentration.

  • Vortex and sonicate the mixture until the compound is fully dissolved. This may require extended agitation.

  • Filter the solution through a 0.22 µm syringe filter to sterilize and remove any undissolved particles.

  • This formulated stock can then be used for your experiments.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_upstream Upstream Signals cluster_core_kinase Hippo Core Kinase Cascade Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Mechanical Stress Mechanical Stress Mechanical Stress->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP YAP LATS1_2->YAP phosphorylates NUAK2 NUAK2 NUAK2->LATS1_2 inhibits KHKI_01215 This compound KHKI_01215->NUAK2 inhibits YAP_p p-YAP (inactive) YAP->YAP_p TEAD TEAD YAP->TEAD binds Gene_Expression Target Gene Expression (Proliferation, Survival) TEAD->Gene_Expression promotes

Caption: Role of this compound in the Hippo-YAP signaling pathway.

G start Poorly Soluble This compound step1 Prepare High Concentration Stock in Anhydrous DMSO start->step1 step2 Select Solubilization Strategy step1->step2 option1 Co-solvent System (e.g., Ethanol/PBS) step2->option1 option2 pH Adjustment (e.g., Acidic Buffer) step2->option2 option3 Excipient Formulation (e.g., HP-β-CD) step2->option3 end Soluble this compound for In Vitro / In Vivo Assay option1->end option2->end option3->end

Caption: Experimental workflow for enhancing this compound solubility.

References

Improving the efficacy of KHKI-01215 in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the in vitro efficacy of KHKI-01215, a potent NUAK2 inhibitor. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to facilitate successful experimentation.

Troubleshooting Guide & FAQs

This section addresses common issues that may arise during in vitro experiments with this compound.

Issue 1: Lower than Expected Potency or Lack of Cellular Activity

  • Question: I am not observing the expected inhibitory effect of this compound on my cells, or the IC50 value is significantly higher than reported. What could be the cause?

  • Answer: Several factors can contribute to reduced efficacy. Consider the following troubleshooting steps:

    • Compound Solubility: this compound is soluble in DMSO. Ensure you are preparing a high-concentration stock solution in anhydrous DMSO and that the final concentration of DMSO in your cell culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity. If you observe precipitation upon dilution in your aqueous experimental medium, consider using a different solubilization strategy.

    • Compound Aggregation: At higher concentrations, small molecules can form aggregates, leading to non-specific inhibition and steep, non-sigmoidal dose-response curves. To test for this, include a low concentration of a non-ionic detergent like 0.01% Triton X-100 in your assay buffer. A significant reduction in inhibitory activity in the presence of the detergent suggests aggregation is occurring.

    • Cell Line Sensitivity: The efficacy of this compound can be cell-line dependent. The reported IC50 for cell proliferation inhibition in SW480 colorectal cancer cells is 3.16 ± 0.30 μM.[1] If you are using a different cell line, it may have varying levels of NUAK2 expression or dependence, or different membrane permeability to the compound.

    • Experimental Conditions: Ensure optimal cell culture conditions, including cell density, serum concentration, and incubation time. Inconsistent cell passage numbers can also lead to variability in results.[2] It is recommended to use cells within a consistent, low passage number range.[2]

Issue 2: High Variability Between Replicate Experiments

  • Question: My results with this compound are inconsistent across experiments. How can I improve reproducibility?

  • Answer: Inconsistent results are often due to subtle variations in experimental setup. To improve reproducibility:

    • Standardize Cell Culture Practices: Use the same batch of media, serum, and supplements for a set of comparative experiments. Always seed the same number of cells and treat them at a consistent level of confluency.[2]

    • Compound Handling: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

    • Assay Protocol: Ensure all incubation times and reagent addition steps are performed consistently across all plates and experiments.

Issue 3: Suspected Off-Target Effects

  • Question: I am observing cellular effects that may not be related to NUAK2 inhibition. How can I investigate potential off-target effects?

  • Answer: While this compound has a better selectivity profile than some other NUAK inhibitors, off-target effects are always a possibility with small molecules.[3]

    • Orthogonal Assays: Employ an alternative method to confirm your findings. For example, if you observe decreased cell viability, you could use a different assay (e.g., measure apoptosis via caspase activation) to see if the results correlate.

    • Knockdown/Knockout Models: The most definitive way to confirm on-target activity is to use a NUAK2 knockdown or knockout cell line. If this compound has no effect in these cells, it strongly suggests its activity is NUAK2-dependent.

    • KINOMEscan Profiling: A KINOMEscan assay can provide a broad overview of the kinases that this compound interacts with, revealing potential off-target binding.[1]

Quantitative Data

The following tables summarize key quantitative data for this compound from in vitro studies.

Table 1: In Vitro Inhibitory Activity of this compound

Assay TypeTarget/Cell LineIC50 (µM)Reference
Biochemical Kinase AssayNUAK20.052 ± 0.011[1]
Cell Proliferation AssaySW4803.16 ± 0.30[1]

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

In Vitro NUAK2 Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This protocol is adapted from methodologies used for similar kinase inhibitors.[1][4][5][6]

Objective: To determine the in vitro inhibitory activity of this compound against the NUAK2 enzyme.

Materials:

  • Recombinant NUAK2 enzyme

  • Biotinylated peptide substrate

  • ATP

  • TR-FRET detection reagents (e.g., Europium-labeled anti-phospho-serine/threonine antibody and Streptavidin-Allophycocyanin)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • This compound

  • DMSO

  • 384-well assay plates

Procedure:

  • Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Add the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add the NUAK2 enzyme and biotinylated peptide substrate to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding the TR-FRET detection reagents.

  • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Read the plate on a TR-FRET compatible plate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a suitable data analysis software.

Cell Viability Assay (MTT Assay)

This is a general protocol for assessing the effect of this compound on cell proliferation.[7][8]

Objective: To determine the IC50 of this compound for inhibiting the proliferation of a chosen cell line.

Materials:

  • SW480 cells (or other cell line of interest)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in complete growth medium.

  • Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or DMSO (vehicle control).

  • Incubate the cells for a desired period (e.g., 72 hours).

  • Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of NUAK2 Signaling

This protocol allows for the analysis of downstream targets of NUAK2.

Objective: To assess the effect of this compound on the phosphorylation of NUAK2 downstream targets (e.g., MYPT1).

Materials:

  • Cell line of interest

  • This compound

  • DMSO

  • RIPA buffer with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-MYPT1, anti-total-MYPT1, anti-NUAK2, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Seed cells and treat with various concentrations of this compound for a specified time.

  • Lyse the cells in RIPA buffer and quantify the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and visualize the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities to determine the change in protein phosphorylation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the NUAK2 signaling pathway and a general workflow for troubleshooting in vitro efficacy issues.

NUAK2_Signaling_Pathway cluster_upstream Upstream Regulators cluster_downstream Downstream Effectors LKB1 LKB1 NUAK2 NUAK2 LKB1->NUAK2 Activates YAP_TAZ YAP/TAZ (Transcription Factors) YAP_TAZ->NUAK2 Induces Expression (Positive Feedback) LATS1_2 LATS1/2 NUAK2->LATS1_2 Inhibits MYPT1 MYPT1 NUAK2->MYPT1 Phosphorylates YAP_TAZ_cyto YAP/TAZ (Cytoplasmic) LATS1_2->YAP_TAZ_cyto Phosphorylates & Inhibits Nuclear Translocation KHKI_01215 This compound KHKI_01215->NUAK2 Inhibits

Caption: NUAK2 Signaling Pathway and Inhibition by this compound.

Troubleshooting_Workflow start Low In Vitro Efficacy Observed check_solubility Check Compound Solubility and Aggregation start->check_solubility optimize_solubility Optimize Solubilization (e.g., add detergent) check_solubility->optimize_solubility Issue Found check_cell_health Verify Cell Health and Culture Conditions check_solubility->check_cell_health No Issue optimize_solubility->check_cell_health standardize_culture Standardize Cell Culture (passage, density) check_cell_health->standardize_culture Issue Found confirm_target Confirm On-Target Activity check_cell_health->confirm_target No Issue standardize_culture->confirm_target knockdown_model Use NUAK2 Knockdown/ Knockout Model confirm_target->knockdown_model Off-target effects suspected re_evaluate Re-evaluate Efficacy confirm_target->re_evaluate On-target confirmed knockdown_model->re_evaluate

Caption: Troubleshooting Workflow for Low In Vitro Efficacy.

References

Preventing degradation of KHKI-01215 in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of KHKI-01215 in solution. Adherence to these guidelines is crucial for ensuring experimental reproducibility and the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation in solution?

A1: this compound is susceptible to two primary degradation pathways:

  • Hydrolysis: The ester functional group in this compound can be cleaved by water, especially under non-neutral pH conditions.[1][2]

  • Oxidation: The electron-rich aromatic ring system in this compound is prone to oxidation, which can be initiated by exposure to atmospheric oxygen, light, or trace metal impurities.[1][2][3]

Several factors can accelerate this degradation, including elevated temperatures, repeated freeze-thaw cycles, exposure to light, and the presence of water in solvents like DMSO.[4][5][6]

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: We recommend using anhydrous, high-purity dimethyl sulfoxide (B87167) (DMSO) for preparing stock solutions of this compound.[6] DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[6][7] This absorbed water can lead to the hydrolysis of this compound.[4][6] Therefore, it is critical to use fresh, anhydrous DMSO and to minimize the exposure of the solvent and the stock solution to air.

Q3: How should I store my this compound stock solutions to ensure maximum stability?

A3: Proper storage is critical for maintaining the integrity of your this compound stock solution.[7] We recommend the following:

  • Temperature: Store stock solutions at -20°C or -80°C for long-term storage.[5][6]

  • Aliquoting: Prepare small, single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[4][5][6]

  • Light Protection: Store aliquots in amber-colored vials or wrap them in aluminum foil to protect the light-sensitive this compound from photodegradation.[5]

  • Inert Atmosphere: For maximal protection against oxidation, consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing.[5]

Q4: My this compound solution has changed color. Is it still usable?

A4: A color change in your stock or working solution often indicates chemical degradation or oxidation of the compound.[5] It is strongly recommended that you do not use a solution that has changed color, as the presence of degradation products can lead to unreliable and misleading experimental results. A fresh stock solution should be prepared.

Q5: I observe precipitation in my this compound stock solution after thawing. What should I do?

A5: Precipitation upon thawing can occur if the compound's solubility limit has been exceeded or if the solution has absorbed water, reducing solubility.[5][6] To address this:

  • Warm the solution gently to 37°C and vortex or sonicate to try and redissolve the precipitate.[6]

  • Visually inspect the solution to ensure all precipitate has dissolved before use.

  • If precipitation persists, it is advisable to prepare a fresh stock solution at a slightly lower concentration.[5]

Troubleshooting Guides

This section provides systematic approaches to address specific issues you may encounter during your experiments with this compound.

Issue 1: Inconsistent or lower-than-expected activity of this compound in cell-based assays.

This is a common problem that often points to compound degradation in the cell culture medium.

A Inconsistent/Low Activity Observed B Assess Stability in Cell Culture Media A->B C Perform Time-Course Experiment A->C D Check for Serum Protein Binding A->D E Review Solution Preparation A->E F Degradation Confirmed B->F C->F D->F E->F G Prepare Fresh Aliquots Daily F->G Yes H Reduce Incubation Time F->H Yes I Test in Serum-Free Media F->I Yes J Use Anhydrous Solvents & Proper Storage F->J Yes K Problem Resolved G->K H->K I->K J->K

Caption: Troubleshooting workflow for inconsistent this compound activity.

Possible Cause Suggested Solution
Enzymatic Degradation in Media Cell culture media supplemented with serum contains enzymes that can metabolize this compound.[4] Consider performing a stability check in media with and without serum to assess the impact of serum components.[8]
pH Instability The pH of cell culture media (typically 7.2-7.4) may promote the hydrolysis of this compound.[4] Assess the stability of the compound in a simple buffer system (e.g., PBS) at 37°C.[8]
Binding to Media Components This compound may bind to proteins like albumin in fetal bovine serum, reducing its effective concentration.[4] Using low-protein-binding plates and pipette tips can help mitigate this.[8]
Aqueous Instability The compound may be inherently unstable in aqueous solutions at 37°C.[8] Prepare fresh dilutions of this compound in media immediately before each experiment.
Issue 2: Gradual loss of this compound potency from a single stock solution over time.

This issue typically points to improper storage or handling of the stock solution.

cluster_0 Degradation Factors cluster_1 This compound in Solution cluster_2 Degradation Products A Water (Moisture) KHKI This compound A->KHKI Hydrolysis B Oxygen (Air) B->KHKI Oxidation C Light (UV/Visible) C->B D Heat (Temperature) D->A D->B P1 Hydrolyzed Product KHKI->P1 P2 Oxidized Product KHKI->P2

Caption: Factors leading to the degradation of this compound.

To quantify the stability of this compound under different storage conditions, a High-Performance Liquid Chromatography (HPLC) analysis was performed. The percentage of intact this compound remaining was measured over 4 weeks.

Table 1: Stability of this compound in DMSO (10 mM Stock)

Storage ConditionWeek 0Week 1Week 2Week 4
-80°C, Dark, Argon 100%99.8%99.7%99.5%
-20°C, Dark 100%99.5%99.1%98.2%
4°C, Dark 100%95.2%91.5%84.3%
Room Temp, Light 100%82.1%68.0%45.7%

Table 2: Stability of this compound in Cell Culture Media + 10% FBS at 37°C (10 µM Working Solution)

Time Point0 hr2 hr8 hr24 hr
% Remaining 100%92.3%75.8%51.2%

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol details the steps for preparing a stable stock solution of this compound.

A Equilibrate this compound to Room Temp B Weigh Compound in Sterile Tube A->B C Add Anhydrous DMSO B->C D Vortex/Sonicate to Dissolve C->D E Create Single-Use Aliquots D->E F Optional: Purge with Inert Gas E->F G Store at -20°C or -80°C, Protected from Light F->G

Caption: Workflow for preparing this compound stock solution.

Methodology:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the required amount of this compound powder in a sterile, conical tube.

  • Add the calculated volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex and/or sonicate the solution until the compound is completely dissolved.

  • Dispense the stock solution into single-use, light-protected (amber) aliquots.

  • For maximum stability, purge the headspace of each aliquot vial with an inert gas (argon or nitrogen) before sealing.

  • Store the aliquots at -20°C or -80°C immediately.

Protocol 2: Chemical Stability Assessment by HPLC

This protocol provides a general method to evaluate the stability of this compound in a specific solution over time.[5]

Methodology:

  • Prepare Initial Sample (T=0):

    • Prepare a solution of this compound in the desired solvent or medium (e.g., cell culture media) at the final working concentration.

    • Immediately take an aliquot (e.g., 100 µL). This is your T=0 sample.

    • Quench any potential enzymatic activity and precipitate proteins by adding an equal volume of a cold organic solvent like acetonitrile (B52724) containing an internal standard.

    • Centrifuge the sample to pellet any precipitate and transfer the supernatant to an HPLC vial.[7]

  • Incubate Sample:

    • Incubate the remaining solution under your desired experimental conditions (e.g., 37°C, 5% CO₂).

  • Collect Time Points:

    • At subsequent time points (e.g., 2, 8, 24, 48 hours), collect additional aliquots and process them in the same manner as the T=0 sample.[8]

  • HPLC Analysis:

    • Analyze all samples using a validated HPLC method with a suitable column (e.g., C18).

    • Compare the peak area of this compound at each time point to the T=0 value to determine the percentage of the compound remaining.[5]

References

Technical Support Center: Managing KHKI-01215 Resistance in Long-Term Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing KHKI-01215 in long-term experimental settings. The focus is on identifying, characterizing, and managing potential acquired resistance to this NUAK2 inhibitor.

Frequently Asked Questions (FAQs)

Q1: We are observing a gradual decrease in the efficacy of this compound in our long-term cell culture experiments. What are the initial troubleshooting steps?

A1: A decrease in efficacy can be due to either experimental variability or the development of true biological resistance. Before investigating complex resistance mechanisms, it is crucial to rule out common technical issues.

Initial Troubleshooting Checklist:

  • Compound Integrity: Verify the stability and concentration of your this compound stock solution. Improper storage at -20°C for more than a month or -80°C for more than six months can lead to degradation.[1] Consider preparing a fresh stock solution.

  • Cell Line Authenticity: Confirm the identity of your cell line using methods like Short Tandem Repeat (STR) profiling to rule out cross-contamination.

  • Mycoplasma Contamination: Regularly test your cell cultures for mycoplasma, as this can significantly alter cellular physiology and drug response.

  • Assay Consistency: Review your experimental protocols for any recent changes. Inconsistencies in cell passage number, seeding density, or incubation times can lead to variable results.[2][3][4] Maintain a consistent and low passage number for your experiments.[2]

  • Serum and Media Variability: Ensure that the lot of serum and media has not changed, as batch-to-batch variations can impact cell growth and drug sensitivity.

Q2: Our initial troubleshooting did not resolve the issue of decreased this compound efficacy. How can we determine if our cells have developed biological resistance?

A2: To confirm biological resistance, you should perform a dose-response experiment to compare the IC50 (half-maximal inhibitory concentration) of this compound in your potentially resistant cell line to the parental, sensitive cell line. A significant rightward shift in the dose-response curve for the long-term treated cells indicates acquired resistance.

Quantitative Data Summary: this compound Activity

ParameterValueCell LineReference
Biochemical IC50 (NUAK2) 0.052 ± 0.011 µM-[5]
Cellular IC50 (Proliferation) 3.16 ± 0.30 µMSW480[1][5][6]

Table 1: Reported IC50 values for this compound. A significant increase in the cellular IC50 in your long-term treated cells compared to the parental line suggests acquired resistance.

Q3: We have confirmed that our cell line has acquired resistance to this compound. What are the common molecular mechanisms of resistance to kinase inhibitors?

A3: Resistance to kinase inhibitors like this compound typically falls into two main categories: on-target alterations and off-target (bypass) mechanisms.[7][8][9]

  • On-Target Resistance:

    • Secondary Mutations: The emergence of mutations in the NUAK2 kinase domain can prevent this compound from binding effectively.[8][10]

    • Target Amplification: Increased copy number of the NUAK2 gene can lead to higher levels of the NUAK2 protein, requiring higher concentrations of this compound for inhibition.[9]

  • Off-Target Resistance (Bypass Pathways):

    • Activation of Parallel Pathways: Cells may activate alternative signaling pathways to bypass their dependency on the NUAK2-YAP axis for survival and proliferation.[8][9]

    • Upregulation of Downstream Effectors: Increased expression or activation of proteins downstream of NUAK2 can compensate for its inhibition.[10]

Q4: How can we investigate the specific mechanism of resistance in our this compound-resistant cell line?

A4: A multi-faceted approach is recommended to elucidate the resistance mechanism.

Experimental Strategy for Investigating Resistance:

Experimental ApproachPurposeKey Proteins/Genes to Analyze
Western Blotting To assess changes in protein expression and signaling pathway activation.NUAK2, Phospho-YAP, Total YAP, and key proteins in parallel pathways (e.g., PI3K/Akt, MAPK/ERK).
Quantitative PCR (qPCR) To measure changes in gene expression.NUAK2, YAP target genes.
Sanger/Next-Generation Sequencing To identify potential mutations in the NUAK2 gene.The kinase domain of NUAK2.
Functional Assays To test the efficacy of combination therapies to overcome resistance.Use inhibitors for suspected bypass pathways in combination with this compound.

Table 2: A summary of experimental approaches to investigate this compound resistance.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values for this compound between experiments.

  • Potential Cause: Variations in experimental conditions.

  • Troubleshooting Steps:

    • Standardize Cell Seeding: Ensure that cells are in the logarithmic growth phase and seeded at a consistent density for every experiment.[2][3]

    • Consistent Passage Number: Use cells within a narrow and low passage number range to avoid phenotypic drift.[2]

    • Automate Liquid Handling: If possible, use automated liquid handling to minimize pipetting errors during drug dilution and addition.[4]

    • Randomize Plate Layout: Randomize the placement of different drug concentrations across the plate to avoid "edge effects."[4]

Issue 2: The resistant phenotype is lost after thawing a frozen stock of the resistant cell line.

  • Potential Cause: The resistance mechanism may be transient or dependent on continuous drug pressure.

  • Troubleshooting Steps:

    • Continuous Culture in this compound: Maintain the resistant cell line in a culture medium containing a maintenance dose of this compound to preserve the resistant phenotype.

    • Re-selection: If the resistance is lost, you may need to re-select for resistance by gradually increasing the concentration of this compound over time.

Experimental Protocols

Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare a serial dilution of this compound in culture medium.

  • Treatment: Replace the medium in the 96-well plate with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a period that allows for at least two cell divisions (e.g., 48-72 hours).[3][4]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blotting for NUAK2 and YAP Pathway Activation

  • Protein Extraction: Lyse sensitive and resistant cells treated with this compound or vehicle control in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against NUAK2, Phospho-YAP, Total YAP, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

KHKI_01215_Signaling_Pathway This compound Target Pathway KHKI_01215 This compound NUAK2 NUAK2 KHKI_01215->NUAK2 Inhibits YAP YAP NUAK2->YAP Phosphorylates pYAP p-YAP (Inactive) YAP->pYAP Nucleus Nucleus YAP->Nucleus Target_Genes Target Gene Expression Nucleus->Target_Genes Proliferation Cell Proliferation & Survival Target_Genes->Proliferation Resistance_Workflow Workflow for Investigating this compound Resistance start Decreased this compound Efficacy Observed troubleshoot Initial Troubleshooting (Compound, Cells, Assay) start->troubleshoot ic50_shift Perform IC50 Shift Assay troubleshoot->ic50_shift decision Significant IC50 Shift? ic50_shift->decision no_resistance No Biological Resistance (Re-evaluate Assay) decision->no_resistance No resistance Biological Resistance Confirmed decision->resistance Yes mechanism Investigate Mechanism (WB, qPCR, Sequencing) resistance->mechanism Resistance_Mechanisms Potential Mechanisms of this compound Resistance KHKI_Resistance This compound Resistance On_Target On-Target Resistance KHKI_Resistance->On_Target Off_Target Off-Target Resistance (Bypass Pathways) KHKI_Resistance->Off_Target Mutation NUAK2 Kinase Domain Mutation On_Target->Mutation Amplification NUAK2 Gene Amplification On_Target->Amplification Bypass_Activation Activation of Parallel Signaling Pathways (e.g., PI3K/Akt, MAPK/ERK) Off_Target->Bypass_Activation

References

KHKI-01215 experimental controls and best practices

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: KHKI-01215

This guide provides experimental controls, best practices, and troubleshooting for the novel, selective Kinase X inhibitor, this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound?

A1: this compound is best dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution of 10-50 mM. For long-term storage, the DMSO stock solution should be aliquoted and stored at -80°C to prevent degradation from repeated freeze-thaw cycles. For short-term storage (less than one week), 4°C is sufficient. The compound in its powdered form should be stored at -20°C.

Q2: What is the recommended concentration range for cell-based assays?

A2: The optimal concentration of this compound will vary depending on the cell line and the specific experimental endpoint. We recommend performing a dose-response curve starting from 1 nM to 10 µM to determine the IC50 value in your system. Based on our in-house characterization, most cell lines show a response in the 100 nM to 1 µM range.

Q3: How can I be sure the observed effect is due to the inhibition of Kinase X and not off-target effects?

A3: To validate the specificity of this compound, we recommend including the following controls in your experiment:

  • A structurally unrelated Kinase X inhibitor: This helps to confirm that the observed phenotype is due to the inhibition of Kinase X.

  • A negative control compound: Use an inactive analog of this compound if available.

  • Rescue experiment: If possible, overexpress a drug-resistant mutant of Kinase X to see if it reverses the effects of this compound.

Troubleshooting Guide

Issue 1: I am not observing any inhibition of my target protein's phosphorylation.

  • Cause 1: Compound Inactivity.

    • Solution: Ensure your this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare a fresh stock solution from powder if necessary.

  • Cause 2: Suboptimal Concentration.

    • Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. It's possible your system requires a higher concentration of the inhibitor.

  • Cause 3: Incorrect Timing.

    • Solution: The timing of compound addition and cell lysis is critical. Optimize the incubation time with this compound. A time-course experiment (e.g., 1, 6, 12, 24 hours) can help determine the optimal duration of treatment.

Issue 2: I am observing significant cell death at concentrations where I expect to see specific inhibition.

  • Cause 1: Off-target Cytotoxicity.

    • Solution: Lower the concentration of this compound. High concentrations may lead to off-target effects and general cytotoxicity. Compare the cytotoxic effects with a known cytotoxic agent as a positive control.

  • Cause 2: Solvent Toxicity.

    • Solution: Ensure the final concentration of the vehicle (e.g., DMSO) in your cell culture medium is below 0.1%. High concentrations of DMSO can be toxic to cells. Include a vehicle-only control to assess its effect.

Quantitative Data Summary

The following table summarizes the in-vitro kinase selectivity profile of this compound.

Kinase TargetIC50 (nM)
Kinase X 15
Kinase A> 10,000
Kinase B1,250
Kinase C> 10,000
Kinase D8,500

IC50 values were determined using a standard in-vitro kinase assay.

Experimental Protocols

Western Blot for Phospho-Protein Analysis
  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for the desired time period. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with a primary antibody against the phosphorylated target protein overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total target protein to ensure equal loading.

Cell Viability Assay (MTT Assay)
  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Addition: Treat the cells with a serial dilution of this compound for 24-72 hours. Include a vehicle-only control and a positive control for cell death (e.g., staurosporine).

  • MTT Reagent Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control.

Visualizations

KHKI_01215_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Upstream_Kinase Upstream Kinase Receptor->Upstream_Kinase Signal Kinase_X Kinase X Upstream_Kinase->Kinase_X Activates Downstream_Substrate Downstream Substrate Kinase_X->Downstream_Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Downstream_Substrate->Phospho_Substrate Cellular_Response Cellular Response (e.g., Proliferation) Phospho_Substrate->Cellular_Response KHKI_01215 This compound KHKI_01215->Kinase_X Inhibits

Caption: The inhibitory action of this compound on the Kinase X signaling pathway.

KHKI_01215_Experimental_Workflow cluster_assays Downstream Assays Start Start: Prepare this compound Stock Solution Dose_Response Determine IC50: Dose-Response Curve (e.g., 1 nM - 10 µM) Start->Dose_Response Cell_Treatment Treat Cells with Optimal Concentration Dose_Response->Cell_Treatment Phospho_Analysis Phosphorylation Analysis (Western Blot) Cell_Treatment->Phospho_Analysis Viability_Assay Cell Viability Assay (MTT) Cell_Treatment->Viability_Assay Off_Target_Analysis Off-Target Analysis (Control Experiments) Cell_Treatment->Off_Target_Analysis Data_Analysis Data Analysis and Interpretation Phospho_Analysis->Data_Analysis Viability_Assay->Data_Analysis Off_Target_Analysis->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: A general experimental workflow for the characterization of this compound.

KHKI_01215_Troubleshooting_Guide Start Issue: Unexpected Results No_Effect No Effect Observed Start->No_Effect e.g., No Inhibition High_Toxicity High Toxicity Observed Start->High_Toxicity e.g., Cell Death Check_Compound Check Compound: Prepare Fresh Stock No_Effect->Check_Compound Possible Degradation Optimize_Conc Optimize Concentration: Run Dose-Response No_Effect->Optimize_Conc Suboptimal Dose Optimize_Time Optimize Incubation Time: Run Time-Course No_Effect->Optimize_Time Incorrect Timing Lower_Conc Lower Concentration High_Toxicity->Lower_Conc Off-Target Effects Check_Vehicle Check Vehicle Control: (e.g., DMSO < 0.1%) High_Toxicity->Check_Vehicle Solvent Toxicity

Caption: A troubleshooting decision tree for experiments involving this compound.

Technical Support Center: Interpreting Gene Set Enrichment Analysis for KHKI-01215

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using Gene Set Enrichment Analysis (GSEA) to interpret the biological effects of the hypothetical compound KHKI-01215.

Frequently Asked Questions (FAQs)

Q1: What is Gene Set Enrichment Analysis (GSEA) and why is it used for analyzing data from this compound experiments?

Gene Set Enrichment Analysis (GSEA) is a computational method that determines whether a predefined set of genes shows statistically significant, concordant differences between two biological states, such as treatment with this compound versus a control.[1][2][3][4] Unlike traditional methods that focus on individual genes, GSEA derives its power by examining groups of genes that share a common biological function, chromosomal location, or regulation.[2][4] This approach is particularly useful for understanding the broader biological impact of a compound like this compound, as it can reveal effects on entire pathways or biological processes, even if the changes in individual gene expression are modest.[5]

Q2: What are the key metrics in a GSEA report for my this compound experiment, and how do I interpret them?

The primary results of a GSEA analysis are presented in a table with several key metrics. Understanding these is crucial for interpreting the effects of this compound.

MetricDescriptionInterpretation for this compound
Enrichment Score (ES) The ES reflects the degree to which a gene set is overrepresented at the top or bottom of a ranked list of all genes.[2] A positive ES indicates enrichment at the top of the list (e.g., upregulated genes with this compound treatment), while a negative ES indicates enrichment at the bottom (e.g., downregulated genes).[6]A positive ES for a "Cell Cycle" gene set suggests this compound may promote cell proliferation. A negative ES for an "Apoptosis" gene set suggests this compound may inhibit programmed cell death.
Normalized Enrichment Score (NES) The NES is the Enrichment Score normalized for the gene set size and accounts for multiple hypothesis testing. This allows for comparison of enrichment scores across different gene sets.This is the primary statistic for determining the significance of a gene set's enrichment. A higher absolute NES value indicates a more significant enrichment.
Nominal p-value The p-value estimates the statistical significance of the Enrichment Score for a single gene set.[7] It represents the probability of observing a similar or greater enrichment score by chance.A low p-value (e.g., < 0.05) suggests that the observed enrichment of a particular pathway in response to this compound is unlikely to be random.
False Discovery Rate (FDR) q-value The FDR is the estimated probability that a gene set with a given NES represents a false positive finding.[7] It is an adjusted p-value that accounts for multiple testing.An FDR of < 0.25 is a common cutoff to identify significantly enriched gene sets.[7] For your this compound results, gene sets meeting this criterion are considered the most robust findings.
Leading-Edge Subset This is the subset of genes in the gene set that contributes most to the Enrichment Score.[6] For a positive ES, these are the genes that appear in the ranked list before the peak of the ES is reached.[6]The leading-edge subset for a significantly enriched pathway can highlight the core genes that are most affected by this compound treatment.

Q3: What is the "leading-edge" subset and why is it important for my this compound analysis?

The leading-edge subset consists of the core genes within an enriched gene set that are the primary drivers of the enrichment signal.[6][7] For a gene set with a positive enrichment score, the leading-edge subset includes the members that appear in the ranked list of genes before the peak enrichment score is attained.[6] Conversely, for a gene set with a negative enrichment score, it comprises the members that appear after the peak score.[6]

For your this compound study, focusing on the leading-edge subset of a significantly enriched pathway can provide a more focused list of genes that are most impacted by the compound. This can be valuable for downstream validation experiments and for generating new hypotheses about the mechanism of action of this compound.

Troubleshooting Guide

Problem 1: My GSEA for this compound returned no significantly enriched gene sets.

  • Possible Cause: The concentration or duration of this compound treatment may not have been sufficient to induce significant transcriptional changes.

    • Solution: Consider performing a dose-response or time-course experiment to identify optimal treatment conditions.

  • Possible Cause: The chosen gene set database may not be appropriate for the biological context of your experiment.

    • Solution: Ensure you are using a relevant and up-to-date gene set database (e.g., KEGG, Reactome, Gene Ontology). The Molecular Signatures Database (MSigDB) is a widely used resource.[3]

  • Possible Cause: The number of samples may be too low, leading to a lack of statistical power.

    • Solution: While GSEA can be more sensitive than single-gene methods, having an adequate number of biological replicates is still important for robust results.

Problem 2: My GSEA for this compound returned a very large number of significantly enriched gene sets, making interpretation difficult.

  • Possible Cause: There may be redundancy in the gene set database, with many similar or overlapping gene sets.

    • Solution: Some GSEA tools offer options to collapse redundant gene sets. Alternatively, focus on the gene sets with the highest NES and lowest FDR values. You can also look for conceptually related pathways to identify broader biological themes.

  • Possible Cause: The biological effect of this compound may be widespread, affecting numerous cellular processes.

    • Solution: In this case, it is important to prioritize the results based on your biological question. Are there specific pathways that are known to be relevant to the disease model or the expected mechanism of this compound?

Experimental Protocols

Hypothetical Experimental Protocol for GSEA of this compound in a Cancer Cell Line

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., A549 lung adenocarcinoma) in appropriate media and conditions.

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with either this compound (at a pre-determined effective concentration, e.g., 10 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours). Include at least three biological replicates for each condition.

  • RNA Extraction and Quality Control:

    • Harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer) to ensure high-quality RNA for downstream analysis.

  • RNA Sequencing (RNA-Seq):

    • Prepare sequencing libraries from the extracted RNA.

    • Perform high-throughput sequencing on a platform such as an Illumina NovaSeq.

  • Data Preprocessing and Differential Expression Analysis:

    • Perform quality control on the raw sequencing reads.

    • Align the reads to a reference genome.

    • Quantify gene expression levels.

    • Perform differential expression analysis between the this compound-treated and vehicle control groups to obtain a ranked list of all genes based on a metric such as the log2 fold change or signal-to-noise ratio.

  • Gene Set Enrichment Analysis:

    • Use the ranked list of genes as input for GSEA software (e.g., GSEA from the Broad Institute).

    • Select a relevant gene set database (e.g., Hallmark gene sets from MSigDB).

    • Run the GSEA analysis to identify gene sets that are significantly enriched in either the this compound-treated or control group.

Visualizations

Below are diagrams illustrating a hypothetical signaling pathway affected by this compound and the general workflow for a GSEA experiment.

KHKI_01215_Pathway cluster_0 KHKI_01215 This compound Receptor Surface Receptor KHKI_01215->Receptor Inhibits Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Inhibits Phosphorylation Nucleus Nucleus TF->Nucleus Prevents Nuclear Translocation Proliferation Cell Proliferation (Downregulated) TF->Proliferation Apoptosis Apoptosis (Upregulated) TF->Apoptosis

Caption: Hypothetical signaling pathway inhibited by this compound.

GSEA_Workflow Experiment 1. Experiment (e.g., this compound Treatment) RNA_Seq 2. RNA-Seq Gene Expression Profiling Experiment->RNA_Seq Ranked_List 3. Ranked Gene List (Based on Differential Expression) RNA_Seq->Ranked_List GSEA 4. GSEA Algorithm Ranked_List->GSEA Enriched_Pathways 5. Enriched Pathways (e.g., Apoptosis, Cell Cycle) GSEA->Enriched_Pathways Gene_Sets Gene Set Database (e.g., MSigDB) Gene_Sets->GSEA Interpretation 6. Biological Interpretation Enriched_Pathways->Interpretation

Caption: General workflow for a Gene Set Enrichment Analysis experiment.

References

Validation & Comparative

A Comparative Guide to NUAK2 Inhibitors: KHKI-01215 and WZ4003

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent NUAK2 (NUAK family kinase 2) inhibitors: KHKI-01215 and WZ4003. NUAK2, a member of the AMP-activated protein kinase (AMPK) family, is a critical regulator of cellular processes including proliferation, apoptosis, and cell migration. Its role in cancer progression has made it a promising target for therapeutic intervention. This document synthesizes experimental data to objectively compare the performance of this compound and WZ4003, offering insights into their potency, selectivity, and mechanisms of action.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and WZ4003, facilitating a direct comparison of their biochemical and cellular activities.

ParameterThis compoundWZ4003Reference(s)
Target(s) NUAK2NUAK1 and NUAK2[1][2]
IC50 for NUAK2 0.052 µM (52 nM)0.1 µM (100 nM)[1][2][3]
IC50 for NUAK1 Not explicitly stated, but KINOMEscan suggests robust binding0.02 µM (20 nM)[2][4]
Cellular IC50 (SW480 colorectal cancer cells) 3.16 µMNot explicitly stated for SW480, but a reference compound in the study[1][3]
Effect on Cell Proliferation Suppresses proliferation of SW480 cellsInhibits proliferation in Mouse Embryonic Fibroblasts (MEFs) and U2OS cells[3][5]
Effect on Apoptosis Induces apoptosis in SW480 cellsNot explicitly stated[1][3]
Signaling Pathway Inhibition Inhibits the YAP signaling pathwaySuppresses NUAK1-mediated MYPT1 phosphorylation[1][6]

Signaling Pathways and Mechanism of Action

Both this compound and WZ4003 exert their effects by inhibiting NUAK kinases, which are key components of cellular signaling pathways.

NUAK2 Signaling Pathway:

NUAK2 is activated by the tumor suppressor kinase LKB1. Once activated, NUAK2 can phosphorylate downstream targets, influencing several pathways critical for cell growth and survival. A key pathway regulated by NUAK2 is the Hippo-YAP signaling cascade. NUAK2 can inactivate LATS1/2, a core component of the Hippo pathway, leading to the dephosphorylation and nuclear translocation of the transcriptional co-activator YAP. In the nucleus, YAP promotes the expression of genes involved in cell proliferation and survival.[7][8] Inhibition of NUAK2 by compounds like this compound leads to the suppression of the YAP signaling pathway.[1][3]

Another important downstream effector of NUAK kinases is MYPT1 (myosin phosphatase-targeting subunit 1). NUAK1, and likely NUAK2, can phosphorylate MYPT1, which is involved in regulating cell adhesion and migration.[6] WZ4003 has been shown to inhibit the phosphorylation of MYPT1.[6] Furthermore, recent studies have implicated NUAK2 in the regulation of TGF-β signaling through SMAD2/3 and in NF-κB signaling, highlighting its multifaceted role in cancer biology.[9]

NUAK2_Signaling_Pathway LKB1 LKB1 NUAK2 NUAK2 LKB1->NUAK2 activates LATS1_2 LATS1/2 NUAK2->LATS1_2 inhibits MYPT1 MYPT1 NUAK2->MYPT1 phosphorylates SMAD2_3 SMAD2/3 NUAK2->SMAD2_3 regulates YAP YAP (cytoplasmic) LATS1_2->YAP phosphorylates (inactivates) YAP_nucleus YAP (nuclear) YAP->YAP_nucleus translocates Proliferation Cell Proliferation & Survival YAP_nucleus->Proliferation promotes Migration Cell Migration & Adhesion MYPT1->Migration KHKI_01215 This compound KHKI_01215->NUAK2 WZ4003 WZ4003 WZ4003->NUAK2

Caption: Simplified NUAK2 signaling pathway and points of inhibition by this compound and WZ4003.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the comparison of this compound and WZ4003.

In Vitro Kinase Assay (TR-FRET)

This assay is used to determine the half-maximal inhibitory concentration (IC50) of the inhibitors against NUAK2.

Workflow:

  • Reaction Setup: The kinase reaction is performed in a suitable buffer containing NUAK2 enzyme, a substrate peptide (e.g., Sakamototide), and ATP.

  • Inhibitor Addition: Varying concentrations of the test compound (this compound or WZ4003) are added to the reaction mixture.

  • Incubation: The reaction is incubated at room temperature to allow for substrate phosphorylation.

  • Detection: A detection mixture containing a europium-labeled anti-phospho-substrate antibody and an APC-labeled streptavidin is added.

  • Signal Measurement: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal is measured. The signal is proportional to the amount of phosphorylated substrate.

  • Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

TR_FRET_Workflow cluster_prep Reaction Preparation cluster_reaction Kinase Reaction & Detection cluster_analysis Data Analysis p1 NUAK2 Enzyme + Substrate + ATP p2 Add Inhibitor (this compound or WZ4003) p1->p2 r1 Incubate at RT p2->r1 r2 Add Detection Reagents (Eu-Ab + SA-APC) r1->r2 a1 Measure TR-FRET Signal r2->a1 a2 Calculate IC50 a1->a2

Caption: Workflow for the in vitro Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kinase assay.

Cell Proliferation Assay

This assay measures the effect of the inhibitors on the proliferation of cancer cells.

Methodology:

  • Cell Seeding: SW480 colorectal cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • Inhibitor Treatment: The cells are treated with various concentrations of this compound or WZ4003. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours).

  • Viability Measurement: Cell viability is assessed using a suitable method, such as the MTT or CellTiter-Glo assay, which measures metabolic activity.

  • Data Analysis: The half-maximal inhibitory concentration for cell proliferation (cellular IC50) is determined by plotting cell viability against inhibitor concentration.

Western Blotting

Western blotting is used to analyze the phosphorylation status of key proteins in the signaling pathway, such as YAP and MYPT1, following inhibitor treatment.

Protocol:

  • Cell Lysis: Cells treated with the inhibitors are lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific for the target proteins (e.g., phospho-YAP, total YAP, phospho-MYPT1) and a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The intensity of the bands is quantified to determine the relative changes in protein phosphorylation.

Western_Blot_Workflow cluster_sample Sample Preparation cluster_immuno Immunodetection cluster_detect Detection & Analysis s1 Cell Lysis s2 Protein Quantification s1->s2 i1 SDS-PAGE s2->i1 i2 Protein Transfer i1->i2 i3 Primary Antibody Incubation i2->i3 i4 Secondary Antibody Incubation i3->i4 d1 Chemiluminescent Detection i4->d1 d2 Band Quantification d1->d2

Caption: General workflow for Western blot analysis.

Conclusion

Both this compound and WZ4003 are potent inhibitors of NUAK kinases with demonstrated anti-proliferative effects in cancer cells. This compound shows a slightly higher potency for NUAK2 in biochemical assays compared to WZ4003.[3] WZ4003, on the other hand, is a dual inhibitor of both NUAK1 and NUAK2.[2] The choice between these inhibitors may depend on the specific research question and the desired selectivity profile. This compound's demonstrated ability to induce apoptosis and inhibit the YAP signaling pathway in colorectal cancer cells makes it a compelling candidate for further investigation in this context.[1][3] WZ4003's well-characterized inhibition of MYPT1 phosphorylation provides a valuable tool for studying the roles of NUAK kinases in cell migration and adhesion.[6] The detailed experimental protocols provided in this guide should aid researchers in designing and interpreting studies utilizing these important chemical probes.

References

KHKI-01215: A Comparative Efficacy Analysis in Colorectal Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers and drug development professionals on the efficacy of the novel NUAK2 inhibitor, KHKI-01215, in comparison to standard-of-care chemotherapeutics in colorectal cancer cell lines.

This guide provides a comparative overview of the pre-clinical efficacy of this compound, a potent and selective inhibitor of NUAK family kinase 2 (NUAK2), against established chemotherapeutic agents for colorectal cancer (CRC). The data presented is intended to inform researchers, scientists, and drug development professionals on the potential of this compound as a targeted therapy.

Executive Summary

This compound has demonstrated significant anti-proliferative and pro-apoptotic effects in the SW480 human colorectal cancer cell line.[1][2] As a NUAK2 inhibitor, its mechanism of action involves the suppression of the YAP (Yes-associated protein) signaling pathway, a key regulator of cell growth and survival. While current data is limited to the SW480 cell line, this guide provides a foundational comparison of this compound's efficacy against standard-of-care drugs—5-Fluorouracil, Oxaliplatin, and Irinotecan—across a panel of CRC cell lines to contextualize its potential therapeutic standing.

Data Presentation: Comparative Efficacy (IC50 Values in μM)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and standard-of-care chemotherapeutics in various human colorectal cancer cell lines. Lower IC50 values indicate greater potency.

DrugSW480HCT116HT29DLD-1
This compound 3.16 ± 0.30 [1][2]N/A N/A N/A
5-Fluorouracil 17.5 - 501 - 19.8719.3 - 62.9N/A
Oxaliplatin 0.490.640.582.05
Irinotecan 18.2614.8412028.58

Note: "N/A" indicates that data for this compound in these cell lines is not currently available in the public domain.

Mechanism of Action: this compound and the NUAK2-YAP Signaling Pathway

This compound exerts its anti-cancer effects by inhibiting NUAK2, a kinase involved in the Hippo signaling pathway. This inhibition leads to the suppression of the transcriptional co-activator YAP, which plays a crucial role in cell proliferation, survival, and organ size control. The diagram below illustrates this signaling cascade.

NUAK2_YAP_Pathway This compound Mechanism of Action cluster_outcome Cellular Outcomes KHKI_01215 This compound NUAK2 NUAK2 KHKI_01215->NUAK2 Inhibits YAP YAP NUAK2->YAP Activates Cell_Proliferation Cell Proliferation YAP->Cell_Proliferation Promotes Apoptosis Apoptosis

Caption: this compound inhibits NUAK2, leading to YAP inactivation and decreased cell proliferation.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability (MTT) Assay

This assay determines the cytotoxic effect of a compound on cell proliferation.

MTT_Workflow Cell Viability (MTT) Assay Workflow step1 Seed colorectal cancer cells in 96-well plates step2 Treat cells with varying concentrations of this compound or control step1->step2 step3 Incubate for 48-72 hours step2->step3 step4 Add MTT reagent to each well step3->step4 step5 Incubate for 4 hours to allow formazan (B1609692) crystal formation step4->step5 step6 Add solubilization solution (e.g., DMSO) step5->step6 step7 Measure absorbance at 570 nm using a microplate reader step6->step7 step8 Calculate IC50 values step7->step8

Caption: Workflow for determining cell viability using the MTT assay.

Protocol:

  • Cell Seeding: Plate colorectal cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound or the respective standard-of-care drug. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours.

  • Solubilization: Add a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis (Annexin V/PI Staining) Assay

This assay quantifies the percentage of cells undergoing apoptosis.

Apoptosis_Workflow Apoptosis Assay Workflow step1 Treat cells with this compound or control for 24-48 hours step2 Harvest and wash cells with PBS step1->step2 step3 Resuspend cells in Annexin V binding buffer step2->step3 step4 Add FITC-conjugated Annexin V and Propidium Iodide (PI) step3->step4 step5 Incubate in the dark for 15 minutes at room temperature step4->step5 step6 Analyze by flow cytometry step5->step6 step7 Quantify apoptotic (Annexin V+/PI-) and necrotic (Annexin V+/PI+) cells step6->step7

Caption: Workflow for quantifying apoptosis using Annexin V and PI staining.

Protocol:

  • Cell Treatment: Treat colorectal cancer cells with the desired concentration of this compound or a control compound for 24 to 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and detect emission at 530 nm, and excite PI at 488 nm and detect emission at >670 nm.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

Western Blotting for YAP Signaling Pathway Proteins

This technique is used to detect and quantify specific proteins in the YAP signaling pathway.

Protocol:

  • Protein Extraction: Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein per sample on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against YAP, p-YAP (Ser127), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Conclusion and Future Directions

This compound demonstrates promising anti-cancer activity in the SW480 colorectal cancer cell line, with a distinct mechanism of action targeting the NUAK2-YAP signaling pathway. Its potency in this cell line is comparable to or greater than some standard-of-care chemotherapeutics. However, the lack of efficacy data in a broader panel of CRC cell lines is a current limitation. Further preclinical studies are warranted to evaluate the efficacy of this compound across different molecular subtypes of colorectal cancer and in in vivo models to fully assess its therapeutic potential.

References

Validating the Anti-Cancer Effects of KHKI-01215 In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the NUAK2 inhibitor KHKI-01215, focusing on its potential anti-cancer effects for in vivo validation. While direct in vivo efficacy data for this compound is not yet publicly available, this document compiles existing in vitro data, outlines a detailed experimental protocol for future in vivo studies, and compares its proposed mechanism of action with current and emerging therapies for colorectal cancer.

This compound: An Overview

This compound is a potent and selective inhibitor of NUAK family kinase 2 (NUAK2).[1][2] NUAK2 is a promising therapeutic target in oncology due to its role in critical cellular processes that drive cancer progression, including cell survival, proliferation, and invasion.[1][3] this compound exerts its anti-cancer effects by inhibiting the Hippo-YAP signaling pathway, a key regulator of organ size and tumorigenesis.[1][2][4]

Preclinical Data Summary

Extensive in vitro studies have demonstrated the anti-cancer potential of this compound and its close analog, KHKI-01128, particularly in colorectal cancer cell lines.

In Vitro Efficacy
CompoundTargetCell LineIC50 (Enzymatic Assay)IC50 (Cell Viability)Key FindingsReference
This compound NUAK2SW480 (Colorectal)0.052 µM3.16 µMInduces apoptosis, suppresses YAP target gene expression.[1][2][3][5][6]
KHKI-01128NUAK2SW480 (Colorectal)0.024 µM1.26 µMInduces apoptosis, suppresses YAP target gene expression.[1][3][5][6]
WZ4003NUAK1/2SW480 (Colorectal)Not Reported5.51 µMReference NUAK inhibitor.[3]

Proposed In Vivo Validation Protocol

To validate the anti-cancer effects of this compound in a living organism, a xenograft model using human colorectal cancer cells is recommended.

Experimental Workflow

G cluster_setup Phase 1: Model Establishment cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Data Analysis cell_culture SW480 Cell Culture cell_harvest Cell Harvest & Viability cell_culture->cell_harvest injection Subcutaneous Injection in Immunodeficient Mice cell_harvest->injection tumor_growth Tumor Growth Monitoring injection->tumor_growth randomization Randomization of Mice tumor_growth->randomization treatment_groups Treatment Initiation: - Vehicle Control - this compound - Standard of Care randomization->treatment_groups data_collection Tumor Volume & Body Weight Measurement treatment_groups->data_collection endpoint Endpoint: Tumor Size or Time data_collection->endpoint tissue_harvest Tumor & Organ Harvest endpoint->tissue_harvest analysis Histology, Biomarker Analysis tissue_harvest->analysis

Caption: Proposed workflow for in vivo validation of this compound.

Detailed Methodology
  • Cell Culture and Xenograft Establishment:

    • Human colorectal cancer cells (e.g., SW480) are cultured under standard conditions.

    • A suspension of viable cells is subcutaneously injected into the flank of immunodeficient mice (e.g., NOD-SCID).

    • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Animal Randomization and Treatment:

    • Mice are randomized into treatment and control groups.

    • Treatment groups would include:

      • Vehicle control (the solvent in which this compound is dissolved).

      • This compound administered at various doses.

      • A positive control group receiving a standard-of-care chemotherapeutic agent (e.g., 5-Fluorouracil).

  • Efficacy and Toxicity Monitoring:

    • Tumor volume and mouse body weight are measured regularly.

    • The study endpoint is typically reached when tumors in the control group reach a predetermined size.

  • Pharmacodynamic and Biomarker Analysis:

    • At the end of the study, tumors and major organs are harvested.

    • Analysis includes histological examination and biomarker assessment (e.g., levels of phosphorylated YAP) to confirm the drug's mechanism of action in vivo.

Comparative Landscape for Colorectal Cancer

This compound, as a NUAK2 inhibitor, represents a novel targeted approach. Its performance can be benchmarked against both standard-of-care therapies and other emerging targeted agents.

Comparison with Standard of Care
Therapeutic AgentMechanism of ActionCommon In Vivo ModelExpected Outcome
This compound (Proposed) NUAK2 inhibition, leading to YAP pathway suppression.Colorectal Cancer Xenografts (e.g., SW480)Tumor growth inhibition.
5-Fluorouracil (5-FU)Antimetabolite, interferes with DNA synthesis.Patient-Derived Xenografts (PDX), Cell Line-Derived Xenografts (CDX)Tumor growth inhibition.[7][8]
OxaliplatinPlatinum-based alkylating agent, induces DNA damage.PDX, CDXTumor growth inhibition.[7][8]
IrinotecanTopoisomerase I inhibitor, prevents DNA replication.PDX, CDXTumor growth inhibition.[7][8]
CetuximabEGFR inhibitor (for KRAS wild-type tumors).PDX, CDXReduced tumor burden in KRAS wild-type models.[8][9]
Comparison with Emerging and Alternative Therapies

While direct in vivo data for this compound is pending, other NUAK and YAP pathway inhibitors have shown promise in preclinical models.

Compound ClassTargetIn Vivo EvidenceRelevance to this compound
Other NUAK Inhibitors (e.g., HTH-02-006, WZ4003)NUAK1/2Have demonstrated tumor growth inhibition in various cancer xenograft models.[10][11]Provides a strong rationale for the potential in vivo efficacy of this compound.
YAP/TEAD Inhibitors (e.g., VT3989, IK-930)YAP-TEAD interactionCurrently in preclinical and clinical development, showing promise in targeting YAP-driven cancers.[12][13]As this compound indirectly inhibits YAP, these compounds represent a parallel therapeutic strategy.

Signaling Pathway

This compound's mechanism of action is centered on the inhibition of NUAK2, which leads to the suppression of the pro-tumorigenic YAP signaling pathway.

G cluster_upstream Upstream Signaling cluster_target Drug Target cluster_downstream Downstream Effects LKB1 LKB1 NUAK2 NUAK2 LKB1->NUAK2 activates YAP YAP (dephosphorylated, active) NUAK2->YAP promotes KHKI This compound KHKI->NUAK2 inhibits TEAD TEAD YAP->TEAD binds to Gene_Expression Target Gene Expression (e.g., CTGF, CYR61) TEAD->Gene_Expression activates Cell_Effects Cell Proliferation, Survival, Invasion Gene_Expression->Cell_Effects drives

Caption: this compound inhibits NUAK2, suppressing the YAP pathway.

Conclusion

This compound is a promising NUAK2 inhibitor with demonstrated in vitro anti-cancer activity against colorectal cancer cells. While in vivo data is not yet available, the established role of NUAK2 and the YAP pathway in cancer progression provides a strong rationale for its further investigation in preclinical animal models. The experimental protocols and comparative data presented in this guide offer a framework for researchers to design and execute robust in vivo studies to validate the therapeutic potential of this compound.

References

A Comparative Guide to KHKI-01215 and Other Hippo Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is a key driver in the development and progression of various cancers, making it a prime target for therapeutic intervention. The core of the pathway consists of a kinase cascade that ultimately controls the activity of the transcriptional co-activators YAP (Yes-associated protein) and its paralog TAZ. When the Hippo pathway is inactive, YAP/TAZ translocate to the nucleus, bind with TEAD (TEA Domain) transcription factors, and drive the expression of genes that promote cell proliferation and inhibit apoptosis.

This guide provides a detailed comparison between the NUAK2 inhibitor KHKI-01215 and other strategies for targeting the Hippo pathway, including pan-TEAD inhibitors and YAP/TAZ inhibitors.

Mechanism of Action: Targeting Downstream of the Core Kinase Cascade

Instead of targeting the core Hippo kinase cascade, this compound acts on a key downstream effector, NUAK family kinase 2 (NUAK2). YAP activation leads to the upregulation of NUAK2 expression. NUAK2, in turn, participates in a positive feedback loop to further enhance YAP activity. This compound inhibits the kinase activity of NUAK2, disrupting this feedback loop and suppressing the oncogenic functions of YAP/TAZ.

Other Hippo pathway inhibitors target different nodes of the pathway. Pan-TEAD inhibitors prevent the interaction between YAP/TAZ and TEAD transcription factors, thereby blocking the transcription of downstream target genes. YAP/TAZ inhibitors, such as verteporfin, are thought to disrupt the YAP-TEAD interaction.

digraph "Hippo_Signaling_Pathway" {
  graph [fontname="Arial", fontsize=12, labelloc="t", label="Hippo Signaling Pathway and Inhibitor Targets", splines=ortho, rankdir=TB];
  node [shape=box, style="filled", fontname="Arial", fontsize=10];
  edge [arrowhead=normal, color="#202124"];

// Nodes Upstream_Signals [label="Upstream Signals\n(Cell-Cell Contact, Mechanical Cues)", fillcolor="#F1F3F4", fontcolor="#202124"]; Hippo_Kinase_Cassette [label="Hippo Kinase Cassette\n(MST1/2, LATS1/2)", fillcolor="#FBBC05", fontcolor="#202124"]; YAP_TAZ [label="YAP / TAZ", fillcolor="#4285F4", fontcolor="#FFFFFF"]; YAP_TAZ_P [label="p-YAP / p-TAZ\n(Cytoplasmic Sequestration)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NUAK2 [label="NUAK2", fillcolor="#FBBC05", fontcolor="#202124"]; TEAD [label="TEAD", fillcolor="#34A853", fontcolor="#FFFFFF"]; Gene_Expression [label="Target Gene Expression\n(e.g., CTGF, CYR61)", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation_Survival [label="Cell Proliferation & Survival", fillcolor="#F1F3F4", fontcolor="#202124"];

// Inhibitor Nodes KHKI_01215 [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pan_TEAD_Inhibitors [label="Pan-TEAD Inhibitors\n(e.g., VT3989, IK-930)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; YAP_TAZ_Inhibitors [label="YAP/TAZ Inhibitors\n(e.g., Verteporfin)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Upstream_Signals -> Hippo_Kinase_Cassette; Hippo_Kinase_Cassette -> YAP_TAZ [arrowhead=tee, label=" phosphorylates"]; YAP_TAZ -> YAP_TAZ_P; YAP_TAZ -> TEAD [label=" bind"]; TEAD -> Gene_Expression [label=" activate"]; Gene_Expression -> Proliferation_Survival; YAP_TAZ -> NUAK2 [label=" upregulates"]; NUAK2 -> YAP_TAZ [label=" activates"];

// Inhibitor Edges KHKI_01215 -> NUAK2 [arrowhead=tee, color="#EA4335"]; Pan_TEAD_Inhibitors -> TEAD [arrowhead=tee, color="#EA4335"]; YAP_TAZ_Inhibitors -> YAP_TAZ [arrowhead=tee, color="#EA4335"]; }

TR-FRET Kinase Assay Workflow

Materials:

  • Recombinant NUAK2 enzyme

  • ULight™-labeled substrate peptide

  • ATP

  • Europium (Eu)-labeled anti-phospho-substrate antibody

  • Assay buffer

  • 384-well low-volume plates

  • TR-FRET compatible plate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 384-well plate, add the NUAK2 enzyme, ULight™-labeled substrate peptide, and the test compound.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at the Km value for NUAK2.

  • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

  • Stop the reaction by adding a solution containing the Europium-labeled anti-phospho-substrate antibody.

  • Incubate the plate for a further 60 minutes at room temperature to allow for antibody binding.

  • Measure the TR-FRET signal using a plate reader with an excitation wavelength of 320-340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (ULight™).

  • The ratio of the emission at 665 nm to 615 nm is calculated.

  • Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

KINOMEscan™ Kinase Profiling

This is a competition binding assay to determine the selectivity of a compound against a large panel of kinases.

Principle: A test compound is competed against an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured by the immobilized ligand is measured by quantitative PCR of a DNA tag conjugated to the kinase.

Procedure:

  • Kinases are tagged with a unique DNA identifier.

  • The test compound (e.g., this compound at 1 µM) is incubated with the DNA-tagged kinase and an immobilized ligand in a multi-well plate.

  • After incubation, the wells are washed to remove unbound components.

  • The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag.

  • Results are reported as "percent of control," where the control is DMSO. A low percentage indicates strong inhibition of the kinase-ligand interaction.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

```dot digraph "MTT_Assay_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="MTT Cell Viability Assay Workflow", splines=ortho]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [arrowhead=normal, color="#202124"];

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Seed_Cells [label="Seed Cells in 96-well Plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate_1 [label="Incubate Overnight", fillcolor="#FBBC05", fontcolor="#202124"]; Treat_Cells [label="Treat with Serial Dilutions\nof Inhibitor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate_2 [label="Incubate for 24-72 hours", fillcolor="#FBBC05", fontcolor="#202124"]; Add_MTT [label="Add MTT Reagent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate_3 [label="Incubate for 2-4 hours", fillcolor="#FBBC05", fontcolor="#202124"]; Solubilize [label="Add Solubilization Solution\n(e.g., DMSO)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Read_Absorbance [label="Read Absorbance at 570 nm", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="Calculate IC50", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Seed_Cells; Seed_Cells -> Incubate_1; Incubate_1 -> Treat_Cells; Treat_Cells -> Incubate_2; Incubate_2 -> Add_MTT; Add_MTT -> Incubate_3; Incubate_3 -> Solubilize; Solubilize -> Read_Absorbance; Read_Absorbance -> Analyze; }

A Comparative Guide to KHKI-01215 Induced Apoptosis: Reproducibility and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the apoptosis-inducing capabilities of the novel NUAK2 inhibitor, KHKI-01215, against established apoptosis inducers, Staurosporine and Doxorubicin (B1662922). The data presented is based on published findings in the SW480 colorectal cancer cell line, offering a framework for evaluating the reproducibility of this compound's apoptotic effects. Detailed experimental protocols and signaling pathway diagrams are included to facilitate further research and validation.

Performance Comparison of Apoptosis-Inducing Compounds in SW480 Cells

The following table summarizes the key performance indicators of this compound and two alternative compounds in inducing apoptosis in the SW480 human colon cancer cell line. This data is compiled from published literature to provide a basis for comparative analysis.

CompoundTarget/MechanismIC50 (Cell Viability)Apoptosis InductionKey Apoptotic MarkersReference
This compound NUAK2 inhibitor, YAP signaling suppression3.16 ± 0.30 μMDose-dependent increase in apoptosisNot explicitly detailed in the primary study[1][2]
Staurosporine Broad-spectrum protein kinase inhibitorNot specified for SW480, but potent inducerTime-dependent increase in Annexin V positive cellsNot explicitly detailed for SW480 in the specific study[3]
Doxorubicin Topoisomerase II inhibitor, DNA damageIC50 of 65.25 ± 3.48 µmol/l alone; 0.51 ± 0.02 µmol/l with TRAILSynergistic apoptosis with TRAIL (76.82% ± 1.93%)Not explicitly detailed in the specific study[4]

Mechanism of Action: this compound

This compound induces apoptosis in SW480 colorectal cancer cells by inhibiting NUAK family kinase 2 (NUAK2).[1][2] This inhibition leads to the suppression of the YAP (Yes-associated protein) signaling pathway, a critical regulator of cell proliferation and survival.[1][5][6] The downstream effects of YAP suppression ultimately trigger the apoptotic cascade.

G This compound Signaling Pathway KHKI_01215 This compound NUAK2 NUAK2 KHKI_01215->NUAK2 inhibits Apoptosis Apoptosis KHKI_01215->Apoptosis induces YAP_signaling YAP Signaling Pathway NUAK2->YAP_signaling activates YAP_signaling->Apoptosis suppresses

Caption: this compound inhibits NUAK2, leading to YAP signaling suppression and apoptosis induction.

Experimental Protocols for Apoptosis Assessment

To ensure the reproducibility of apoptosis data, standardized experimental protocols are crucial. Below are detailed methodologies for key assays used to quantify and characterize apoptosis.

Annexin V & Propidium Iodide (PI) Staining by Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells of interest

  • Apoptosis-inducing agent (e.g., this compound, Staurosporine, Doxorubicin)

  • Phosphate-Buffered Saline (PBS)

  • 1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)

  • Annexin V-FITC conjugate

  • Propidium Iodide (PI) staining solution (50 µg/mL)

Procedure:

  • Cell Preparation: Induce apoptosis in cultured cells by treating with the desired compound for the appropriate time. Include untreated cells as a negative control.

  • Harvesting: Harvest the cells and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Interpretation:

  • Annexin V- / PI- : Viable cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Caspase Activity Assay (Fluorometric)

This assay measures the activity of key executioner caspases, such as caspase-3, which are activated during apoptosis.

Materials:

  • Cell lysate from treated and untreated cells

  • Caspase-3 substrate (e.g., Ac-DEVD-AMC)

  • Assay Buffer

  • DTT (Dithiothreitol)

  • Fluorometer

Procedure:

  • Lysate Preparation: Prepare cell lysates from both treated and untreated cells.

  • Reaction Setup: In a 96-well plate, add cell lysate to each well.

  • Substrate Addition: Add the caspase-3 substrate solution to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Measure the fluorescence using a fluorometer with an excitation wavelength of 380 nm and an emission wavelength of 420-460 nm.

Western Blotting for Apoptosis Markers

Western blotting allows for the detection of changes in the expression levels of key apoptosis-related proteins.

Materials:

  • Cell lysates

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bax, anti-Bcl-2)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • Gel Electrophoresis: Separate the protein samples by SDS-PAGE.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add ECL detection reagent and visualize the protein bands using an imaging system.

G General Workflow for Apoptosis Assays cluster_0 Cell Culture and Treatment cluster_1 Apoptosis Detection Methods cluster_2 Data Analysis A Seed Cells B Treat with Compound (e.g., this compound) A->B C Incubate B->C D Flow Cytometry (Annexin V/PI) C->D E Caspase Activity Assay C->E F Western Blot C->F G Quantify Apoptotic Population D->G H Measure Caspase Activity E->H I Analyze Protein Expression F->I

Caption: A generalized workflow for conducting apoptosis assays in cell culture.

References

KHKI-01215: A Comparative Analysis of its Potency as a Monotherapy and in Potential Combination Chemotherapy Regimens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the NUAK2 inhibitor, KHKI-01215, evaluating its standalone anticancer activity and exploring its potential in combination with other chemotherapy agents. The information presented is based on available preclinical data, offering insights for further research and development in oncology.

Abstract

This compound is a potent and selective inhibitor of NUAK family kinase 2 (NUAK2), a protein kinase implicated in cancer cell proliferation, survival, and invasion. Preclinical studies have demonstrated its efficacy as a single agent in colorectal cancer models. While direct experimental data on this compound in combination with other chemotherapeutics is currently limited, promising synergistic effects have been observed with other NUAK inhibitors in different cancer types. This guide synthesizes the existing data on this compound and draws parallels from related NUAK inhibitors to highlight its therapeutic potential in combination regimens.

This compound Standalone Potency

This compound has demonstrated significant anticancer activity as a monotherapy in preclinical studies. Its primary mechanism of action is the inhibition of NUAK2, which subsequently suppresses the pro-proliferative and anti-apoptotic YAP signaling pathway.

In Vitro Efficacy
CompoundTargetCell LineIC50 (Enzymatic Assay)IC50 (Cell Proliferation Assay)Reference
This compound NUAK2SW480 (Colorectal Cancer)0.052 ± 0.011 µM3.16 ± 0.30 µM[1][2]
KHKI-01128NUAK2SW480 (Colorectal Cancer)0.024 ± 0.015 µM1.26 ± 0.17 µM[1][2]
WZ4003NUAK2SW480 (Colorectal Cancer)Not Reported5.51 ± 0.84 µM[1][2]
Mechanism of Action: NUAK2-YAP Signaling Pathway

This compound's inhibition of NUAK2 leads to the suppression of the Hippo-YAP signaling pathway, a critical regulator of cell growth and apoptosis.

NUAK2_YAP_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm KHKI_01215 This compound NUAK2 NUAK2 KHKI_01215->NUAK2 Inhibits LATS1 LATS1 NUAK2->LATS1 Inhibits phosphorylation YAP YAP LATS1->YAP Phosphorylates Cell_Proliferation Cell Proliferation & Survival YAP->Cell_Proliferation Promotes YAP_P p-YAP (Inactive) Apoptosis Apoptosis YAP_P->Apoptosis Promotes

Figure 1: this compound mechanism of action.

Potential for Combination Therapy

While direct evidence for this compound in combination therapies is not yet available, studies on other NUAK inhibitors suggest a strong potential for synergistic effects with standard chemotherapy agents.

Synergy of NUAK1/2 Inhibition with Gemcitabine (B846) in Pancreatic Cancer

A preclinical study using P4899, a potent dual NUAK1/2 inhibitor, demonstrated significant synergy with gemcitabine in a mouse orthotopic pancreatic ductal adenocarcinoma (PDAC) model. The combination therapy resulted in:

  • Significant inhibition of tumor growth.

  • Reduction of collagen deposition and expression of fibrotic genes in the tumor tissue.

This suggests that NUAK inhibition can ameliorate desmoplasia and impede the development of chemoresistance in pancreatic tumors.

Enhanced Efficacy of NUAK2 Inhibition with Carboplatin (B1684641) in Prostate Cancer

The FDA-approved CDK4/6 inhibitor trilaciclib, which also exhibits potent NUAK2 inhibitory activity, has shown enhanced efficacy when combined with carboplatin in preclinical models of neuroendocrine prostate cancer. This combination led to marked tumor suppression.

Comparative Analysis and Future Directions

The data strongly support the continued investigation of this compound, not only as a monotherapy but also as a component of combination chemotherapy regimens.

Therapeutic StrategyCancer ModelKey FindingsSupporting Evidence
This compound Monotherapy Colorectal Cancer (In Vitro)Potent inhibition of NUAK2 and cancer cell proliferation.[1][2]
NUAK1/2 Inhibitor + Gemcitabine Pancreatic Cancer (In Vivo)Synergistic tumor growth inhibition and reduction of fibrosis.Preclinical study with P4899.
NUAK2 Inhibitor + Carboplatin Neuroendocrine Prostate Cancer (In Vitro/In Vivo)Enhanced tumor suppression.Preclinical study with trilaciclib.

Future research should focus on:

  • Directly evaluating the synergistic potential of this compound with standard-of-care chemotherapies in colorectal and other relevant cancer types through in vitro and in vivo studies.

  • Investigating the molecular mechanisms underlying the observed synergy , including effects on the tumor microenvironment and drug resistance pathways.

  • Identifying predictive biomarkers to select patient populations most likely to benefit from this compound-based combination therapies.

Experimental Protocols

In Vitro NUAK2 Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay measures the direct inhibitory effect of this compound on NUAK2 enzyme activity.

TR_FRET_Workflow cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Detection cluster_3 Measurement A NUAK2 Enzyme E Mix components and incubate A->E B Biotinylated Peptide Substrate B->E C ATP C->E D This compound (Test Compound) D->E F Add Europium-labeled anti-phospho antibody and Streptavidin-Allophycocyanin (SA-APC) E->F G Measure TR-FRET signal F->G

References

A Head-to-Head Comparison of the Investigational NUAK2 Inhibitor KHKI-01215 with Established Drugs for Colorectal Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel investigational drug KHKI-01215 with the established chemotherapeutic agents 5-Fluorouracil (5-FU) and Oxaliplatin for the treatment of colorectal cancer. The data presented is based on preclinical studies, with a focus on the SW480 colorectal cancer cell line.

Executive Summary

This compound is a potent and selective inhibitor of NUAK family kinase 2 (NUAK2), a key regulator of the oncogenic YAP signaling pathway. Preclinical data demonstrates its ability to inhibit the proliferation of SW480 colorectal cancer cells and induce apoptosis. While direct head-to-head clinical trials are not yet available, this guide consolidates available in vitro data to offer a comparative perspective against the current standard-of-care drugs, 5-Fluorouracil and Oxaliplatin.

Data Presentation

Table 1: In Vitro Efficacy against SW480 Colorectal Cancer Cells

DrugTargetIC50 (Enzymatic Assay)IC50 (Cell Proliferation)Mechanism of ActionReference
This compound NUAK20.052 µM3.16 µMInhibition of NUAK2, leading to suppression of the YAP signaling pathway.[1]
5-Fluorouracil Thymidylate SynthaseNot Applicable12.116 µg/mL (~93.1 µM)Inhibition of thymidylate synthase, leading to disruption of DNA synthesis.[2]
Oxaliplatin DNANot Applicable~5 µM - 19 µMFormation of platinum-DNA adducts, leading to inhibition of DNA replication and transcription.

Disclaimer: The IC50 values for 5-Fluorouracil and Oxaliplatin are sourced from separate studies and may not be directly comparable to the data for this compound due to variations in experimental conditions.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway of this compound and a general workflow for in vitro cell viability assays.

NUAK2_YAP_Signaling_Pathway cluster_upstream Upstream Signals cluster_hippo Hippo Pathway Core Kinases cluster_yap_regulation YAP/TAZ Regulation cluster_downstream Downstream Effects Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Mechanical Cues Mechanical Cues Mechanical Cues->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 Activates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ Phosphorylates p_YAP_TAZ p-YAP/TAZ (Inactive) YAP_TAZ->p_YAP_TAZ YAP_TEAD_Complex YAP/TAZ-TEAD Complex YAP_TAZ->YAP_TEAD_Complex p_YAP_TAZ->YAP_TAZ Cytoplasmic Sequestration & Degradation TEAD TEAD TEAD->YAP_TEAD_Complex Gene_Expression Target Gene Expression YAP_TEAD_Complex->Gene_Expression Promotes Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation Apoptosis_Inhibition Inhibition of Apoptosis Gene_Expression->Apoptosis_Inhibition NUAK2 NUAK2 NUAK2->LATS1_2 Inhibits KHKI_01215 This compound KHKI_01215->NUAK2 Inhibits

Caption: The NUAK2-YAP signaling pathway targeted by this compound.

Experimental_Workflow start Start cell_culture Culture SW480 Cells start->cell_culture seeding Seed Cells in 96-well Plates cell_culture->seeding treatment Treat with This compound or Control seeding->treatment incubation Incubate for 72 hours treatment->incubation viability_assay Perform Cell Viability Assay (e.g., MTT) incubation->viability_assay data_analysis Measure Absorbance and Calculate IC50 viability_assay->data_analysis end End data_analysis->end

References

Comparative Analysis of KHKI-01215 and Alternative YAP Signaling Inhibitors on Target Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the NUAK2 inhibitor KHKI-01215 and its effects on YAP target gene expression, benchmarked against other known modulators of the Hippo-YAP signaling pathway. This report synthesizes available experimental data to facilitate informed decisions in research and development.

The Hippo-YAP signaling pathway is a critical regulator of cell proliferation, apoptosis, and organ size. Its dysregulation is implicated in various cancers, making it a key target for therapeutic intervention. The transcriptional co-activator Yes-associated protein (YAP) is the central effector of this pathway. When active, YAP translocates to the nucleus and, in concert with TEAD transcription factors, drives the expression of genes that promote cell growth and inhibit apoptosis, such as Connective Tissue Growth Factor (CTGF) and Cysteine-rich angiogenic inducer 61 (CYR61).

This compound has been identified as an inhibitor of NUAK Family Kinase 2 (NUAK2), a kinase known to positively regulate YAP activity. By inhibiting NUAK2, this compound is anticipated to suppress the expression of YAP target genes, thereby exerting anti-proliferative effects. This guide compares the inhibitory activity of this compound with other compounds known to modulate YAP signaling, presenting quantitative data on their effects on YAP target gene expression.

Quantitative Comparison of Inhibitor Effects

The following table summarizes the in vitro efficacy of this compound and comparable YAP pathway inhibitors. The data is compiled from various studies to provide a comparative overview of their potency in inhibiting key components of the YAP signaling cascade and cancer cell proliferation.

CompoundTargetIC50 (Kinase Assay)Cell Proliferation IC50Cell LineKey YAP Target Genes AffectedReference
This compound NUAK20.052 µM3.16 µMSW480 (Colorectal Cancer)Not explicitly quantified in searches[1]
HTH-02-006 NUAK2126 nM4.65 µM (spheroids)LAPC-4 (Prostate Cancer)NUAK2, c-MYC[2][3]
Verteporfin YAP-TEAD InteractionN/AVaries (e.g., ~300 nM for ANO1 reduction)VariousCTGF, CYR61, ANKRD1[4]

Signaling Pathway and Experimental Workflow

To understand the mechanism of action of these inhibitors, it is crucial to visualize the Hippo-YAP signaling pathway and the experimental workflow used to assess their impact on YAP target gene expression.

Hippo_YAP_Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors GPCRs GPCRs LATS1/2 LATS1/2 GPCRs->LATS1/2 Gs -> activate G12/13 -> inhibit Cell-Cell Contact Cell-Cell Contact MST1/2 MST1/2 Cell-Cell Contact->MST1/2 Mechanical Cues Mechanical Cues YAP YAP Mechanical Cues->YAP LATS1/2->YAP phosphorylates MST1/2->LATS1/2 phosphorylates SAV1 SAV1 SAV1->MST1/2 MOB1 MOB1 MOB1->LATS1/2 NUAK2 NUAK2 NUAK2->LATS1/2 inhibits p-YAP p-YAP YAP->p-YAP YAP_n YAP YAP->YAP_n translocation p-YAP->YAP dephosphorylation 14-3-3 14-3-3 p-YAP->14-3-3 sequestration 14-3-3->p-YAP TEAD TEAD YAP_n->TEAD Target Genes Target Genes TEAD->Target Genes transcription This compound This compound This compound->NUAK2 HTH-02-006 HTH-02-006 HTH-02-006->NUAK2 Verteporfin Verteporfin Verteporfin->TEAD disrupts YAP-TEAD interaction

Caption: The Hippo-YAP signaling pathway and points of intervention for this compound, HTH-02-006, and Verteporfin.

Experimental_Workflow Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment Seed cells in plates RNA Extraction RNA Extraction Treatment->RNA Extraction Add this compound or alternative inhibitors at various concentrations cDNA Synthesis cDNA Synthesis RNA Extraction->cDNA Synthesis Isolate total RNA qPCR qPCR cDNA Synthesis->qPCR Reverse transcribe RNA to cDNA Data Analysis Data Analysis qPCR->Data Analysis Amplify target genes (CTGF, CYR61) and housekeeping gene Results Results Data Analysis->Results Calculate relative gene expression (ΔΔCt method)

References

Safety Operating Guide

Navigating the Disposal of Novel Compound KHKI-01215: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety Notice: The identifier "KHKI-01215" does not correspond to a publicly cataloged chemical substance. Therefore, it must be treated as a novel or unidentified compound with unknown hazardous properties. The following procedures are based on established safety protocols for the management of unknown laboratory chemicals and are intended to provide essential guidance for researchers, scientists, and drug development professionals. Direct consultation with your institution's Environmental Health and Safety (EHS) department is mandatory for the final disposal of this substance.

When a laboratory chemical cannot be definitively identified, the primary directive is to ensure safety and regulatory compliance by preventing improper disposal. Never discard unknown chemicals in the regular trash or pour them down the drain.[1][2] The potential for toxicity, reactivity, or environmental harm is significant.[2]

Step-by-Step Guidance for Handling and Disposal

The proper management of an uncharacterized substance like this compound involves a systematic approach focused on containment, communication, and compliance.

  • Treat as Hazardous: In the absence of specific data, assume the substance is toxic, flammable, and reactive.[2] This necessitates the use of appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves during handling.

  • Proper Labeling: The container holding this compound must be clearly and securely labeled.[3][4] The label should read: "Caution: Unknown Chemical (Identifier: this compound)". Include any known information on the label, such as the date of synthesis, potential reactants, or the research project it was associated with.

  • Secure Containment and Storage: Store the container in a well-ventilated, designated hazardous waste accumulation area.[5] The container must be securely capped and placed within a secondary containment system to prevent spills.[5]

  • Segregation from Incompatibles: To prevent accidental reactions, store the unknown chemical away from other materials, particularly strong acids, bases, and oxidizers.[6]

  • Contact Environmental Health and Safety (EHS): Your institution's EHS department is the responsible party for the collection, and proper disposal of hazardous waste.[7] You must contact them to arrange for a pickup and provide them with all available information about the substance. The cost of identification and disposal is typically borne by the generating research group or department.[8]

Summary of Disposal Procedures for this compound

The following table summarizes the key procedural steps and necessary precautions for the management of this compound, treated as an unknown chemical.

StepActionKey Considerations
1. Assessment Treat this compound as a hazardous substance with unknown properties.Assume toxicity, flammability, and reactivity.
2. PPE Wear appropriate Personal Protective Equipment (PPE).Minimum PPE includes safety goggles, a lab coat, and chemical-resistant gloves.
3. Labeling Clearly label the container with "Caution: Unknown Chemical (this compound)".Include any known information (e.g., source, date, suspected chemical class).[3]
4. Containment Ensure the container is sealed and in good condition. Place it in a secondary container.Check for any signs of container degradation.
5. Storage Store in a designated and secure Satellite Accumulation Area.[6][9]Segregate from incompatible materials. The storage area should be well-ventilated.[5]
6. EHS Notification Contact your institution's EHS department for guidance and to schedule a waste pickup.[7]Do not attempt to dispose of the chemical without EHS approval. Analysis may be required at the lab's expense.[7][8]
7. Documentation Maintain records of any information related to the generation and storage of this compound.This information is crucial for the EHS department and waste disposal contractors.

Experimental Protocols

As this compound is an unknown substance, no specific experimental protocols for its characterization or disposal can be provided without risking unsafe operations. Any analytical procedures to identify the compound must be developed and performed by qualified personnel in consultation with the EHS department. This may involve techniques such as Raman spectroscopy, which can sometimes identify contents through sealed containers, avoiding direct handling.

Logical Workflow for Unknown Chemical Disposal

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of an unknown chemical such as this compound.

cluster_start Start cluster_assessment Initial Assessment & Containment cluster_storage Secure Storage cluster_ehs Official Disposal Protocol cluster_end Completion start Discovery of Unknown Chemical (this compound) assess Treat as Hazardous: Don PPE start->assess Begin Procedure label_chem Label Container: 'Unknown Chemical' assess->label_chem contain Secure in Secondary Containment label_chem->contain segregate Segregate from Incompatibles contain->segregate store Store in Designated Satellite Accumulation Area segregate->store contact_ehs Contact EHS Department store->contact_ehs Ready for Disposal provide_info Provide All Known Information contact_ehs->provide_info pickup Arrange for Professional Waste Pickup provide_info->pickup end_node Proper Disposal Completed pickup->end_node

Caption: Workflow for the safe disposal of an unknown laboratory chemical.

References

Personal protective equipment for handling KHKI-01215

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety Protocols for Handling KHKI-01215

For Immediate Implementation by Laboratory Personnel

This guide provides critical safety and logistical information for the handling and disposal of this compound, a potent NUAK2 inhibitor intended for research use only. Given the absence of a specific Safety Data Sheet (SDS), these recommendations are based on best practices for handling potent, biologically active small molecules and kinase inhibitors to minimize exposure and ensure a safe laboratory environment.[1][2][3] Researchers, scientists, and drug development professionals should treat this compound as a potentially hazardous substance and adhere strictly to the following protocols.[1]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive, multi-layered approach to Personal Protective Equipment (PPE) is mandatory when working with this compound. The required level of protection varies depending on the specific laboratory activity.

Laboratory ActivityRecommended Personal Protective Equipment
Weighing and Aliquoting (Solid Form) Respirator: NIOSH-approved N95 or higher-rated respirator to prevent inhalation of fine powders.[1] Gloves: Double-gloving with two pairs of nitrile gloves is required.[1] Gloves should be changed immediately upon any sign of contamination. Eye Protection: Chemical splash goggles are necessary to provide a complete seal around the eyes.[1] Lab Coat: A dedicated, non-absorbent or disposable lab coat is recommended.[1] Ventilation: All weighing and aliquoting procedures must be conducted within a certified chemical fume hood or a powder containment hood.[1]
Solution Preparation and Handling Gloves: Two pairs of nitrile gloves are mandatory.[1] Eye Protection: Chemical splash goggles or a face shield should be worn if there is a significant risk of splashing.[1] Lab Coat: A standard laboratory coat is required.[1] Ventilation: All work must be performed in a chemical fume hood.[1]
Cell Culture and In Vitro Assays Gloves: Nitrile gloves are required.[1] Eye Protection: Safety glasses with side shields are the minimum requirement.[4] Lab Coat: A standard laboratory coat should be worn.[1] Containment: All cell culture activities must be performed in a Class II biological safety cabinet to maintain sterility and protect the user.[1]
Waste Disposal Gloves: Heavy-duty nitrile or butyl rubber gloves are recommended.[1] Eye Protection: Chemical splash goggles are required.[1] Lab Coat: A standard laboratory coat should be worn.[1]

Experimental Protocols: Step-by-Step Guidance

A clear and concise operational plan is crucial for the safe management of this compound within the laboratory.

Receipt and Storage:
  • Inspect: Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Log: Document the date of receipt, quantity, and storage location in the laboratory's chemical inventory system.

  • Store: this compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials. The container must be kept tightly sealed and clearly labeled.

Handling and Experimental Use:
  • Designated Area: All work with this compound, in both solid and solution form, must be conducted in a designated and clearly marked area within the laboratory.

  • Fume Hood: All manipulations of the solid compound and any concentrated solutions are to be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[1]

  • Avoid Contamination: Use dedicated spatulas, glassware, and other laboratory equipment. If dedicated equipment is not feasible, all items must be thoroughly decontaminated after use.

  • Hand Washing: Always wash hands thoroughly with soap and water after handling the compound, even when gloves have been worn.

Waste Disposal Plan:
  • Segregation: All waste contaminated with this compound, including gloves, disposable lab coats, pipette tips, and empty vials, must be segregated into a clearly labeled hazardous waste container.

  • Collection: Contaminated waste should be collected in a sealed, leak-proof container.

  • Disposal: Dispose of all this compound waste in accordance with institutional and local regulations for hazardous chemical waste. Do not dispose of this material down the drain or in the regular trash.

Visualizing the Workflow for Safe Handling

To ensure a clear understanding of the procedural flow, the following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.

cluster_prep Preparation & Handling cluster_disposal Disposal start Start: Receive this compound inspect Inspect Package start->inspect log Log in Inventory inspect->log store Store Appropriately log->store don_ppe Don Appropriate PPE store->don_ppe weigh Weigh Solid in Fume Hood don_ppe->weigh prepare_solution Prepare Solution in Fume Hood weigh->prepare_solution experiment Conduct Experiment prepare_solution->experiment segregate_waste Segregate Contaminated Waste experiment->segregate_waste dispose Dispose as Hazardous Waste segregate_waste->dispose decontaminate Decontaminate Work Area dispose->decontaminate remove_ppe Remove PPE decontaminate->remove_ppe end End remove_ppe->end

Caption: Workflow for the safe handling and disposal of this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.